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2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine Documentation Hub

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  • Product: 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine
  • CAS: 29263-11-4

Core Science & Biosynthesis

Foundational

Difference between triisopropyl cyanurate and triisopropyl isocyanurate

The following technical guide details the structural, synthetic, and functional distinctions between triisopropyl cyanurate and its isomer, triisopropyl isocyanurate. Differentiation, Synthesis, and Structural Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between triisopropyl cyanurate and its isomer, triisopropyl isocyanurate.

Differentiation, Synthesis, and Structural Characterization

Executive Summary

In the field of triazine chemistry, the distinction between cyanurates (O-esters) and isocyanurates (N-esters) is critical for determining chemical reactivity and application. While the allyl derivatives (TAC and TAIC) are widely recognized industrial crosslinkers, the isopropyl analogs present a unique case study in steric influence.

  • Triisopropyl Cyanurate (O-isomer): A synthesized ether-based triazine (CAS: 29263-11-4) formed via nucleophilic substitution on cyanuric chloride. It is chemically distinct due to its aromatic triazine core and lack of carbonyl groups.

  • Triisopropyl Isocyanurate (N-isomer): A cyclic trione structure. Unlike its linear counterpart (tri-n-propyl isocyanurate), the tri-isopropyl variant is sterically congested. This guide explores why the O-isomer is the kinetically favored product and how to distinguish it from the thermodynamically stable (but sterically hindered) N-isomer using spectroscopy.

Molecular Architecture & Isomerism

The core difference lies in the attachment point of the isopropyl group to the central heterocyclic ring. This is a classic example of lactam-lactim tautomerism locked by alkylation.

Structural Comparison
FeatureTriisopropyl Cyanurate (O-Isomer)Triisopropyl Isocyanurate (N-Isomer)
IUPAC Name 2,4,6-Triisopropoxy-1,3,5-triazine1,3,5-Triisopropyl-1,3,5-triazine-2,4,6-trione
CAS Number 29263-11-4 Not commercially standard (Rare/Unstable)
Core Structure Aromatic Triazine Ring (

)
Isocyanurate Ring (Trione,

)
Bonding C-O-C (Ether linkage)N-C (Amide-like linkage)
Hybridization Ring Nitrogens:

(part of aromatic system)
Ring Nitrogens:

(Amide resonance)
Symmetry

(Planar)

or

(Propellers due to sterics)
Steric Hindrance Analysis

While tri-n-propyl isocyanurate (CAS 4015-16-1) is stable and well-known, the triisopropyl isocyanurate faces significant steric penalties. The secondary carbon of the isopropyl group (


) attached to the ring nitrogen creates repulsion between the methyl groups and the adjacent carbonyl oxygens. This makes the N-isomer significantly harder to form compared to the O-isomer, where the oxygen linker provides rotational freedom, distancing the bulky isopropyl group from the ring.

Isomerism cluster_legend Key Pathways CyanuricAcid Cyanuric Acid (Tautomeric Equilibrium) OCyanurate Triisopropyl Cyanurate (O-Isomer) Kinetic Product CyanuricAcid->OCyanurate O-Alkylation (Cyanuric Chloride Route) NIsocyanurate Triisopropyl Isocyanurate (N-Isomer) Sterically Hindered CyanuricAcid->NIsocyanurate N-Alkylation (Direct Alkylation - Difficult) OCyanurate->NIsocyanurate Thermal Rearrangement (Claisen-type, High T) Solid Line: Standard Synthesis Solid Line: Standard Synthesis Dashed Line: Sterically/Thermodynamically Disfavored Dashed Line: Sterically/Thermodynamically Disfavored Solid Line: Standard Synthesis->Dashed Line: Sterically/Thermodynamically Disfavored

Figure 1: Synthetic divergence of cyanuric acid derivatives. The O-alkylation pathway is favored for bulky isopropyl groups.

Synthesis & Manufacturing Protocols

Synthesis of Triisopropyl Cyanurate (O-Isomer)

The standard route utilizes Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) as the electrophile. The reaction is a nucleophilic aromatic substitution (


).

Reagents:

  • Cyanuric Chloride (TCT)

  • Isopropanol (excess)

  • Base: Sodium Hydroxide (NaOH) or Sodium Isopropoxide

Reaction Scheme:



Protocol 1: Synthesis of Triisopropyl Cyanurate

  • Preparation: Dissolve 0.1 mol Cyanuric Chloride in acetone or cold isopropanol at 0°C.

  • Addition: Slowly add 0.33 mol of Sodium Isopropoxide (prepared freshly) dropwise, maintaining temperature < 5°C to prevent hydrolysis.

  • Heating: After addition, warm to room temperature, then reflux (approx. 80°C) for 3 hours to ensure substitution of the third chlorine.

  • Workup: Filter off the NaCl precipitate. Evaporate the solvent.[1]

  • Purification: Recrystallize from hexane or distill under vacuum.

    • Note: The product is a low-melting solid or viscous liquid.

The Challenge of the Isocyanurate (N-Isomer)

Unlike the allyl variant (TAIC), which is made by rearranging the cyanurate (TAC) at 140°C with a copper catalyst, triisopropyl cyanurate resists rearrangement . The steric bulk of the three isopropyl groups clashing in the N-substituted trione form raises the activation energy for the rearrangement. Consequently, the N-isomer is rarely observed as a pure isolated product in standard conditions.

Analytical Characterization

Distinguishing these isomers requires spectroscopic analysis. The presence of the carbonyl group is the definitive marker.

Infrared Spectroscopy (FT-IR)
Functional GroupTriisopropyl Cyanurate (O-Isomer)Triisopropyl Isocyanurate (N-Isomer)
Carbonyl (C=O) Absent Strong band @ 1680–1700 cm⁻¹
Triazine Ring Breathing mode @ ~1550–1580 cm⁻¹ (C=N)Ring stretch @ ~1460 cm⁻¹
Ether (C-O-C) Strong bands @ 1100–1300 cm⁻¹Absent
Nuclear Magnetic Resonance (¹H NMR)

The chemical shift of the methine proton (


) on the isopropyl group is sensitive to the electron-withdrawing nature of the adjacent atom (Oxygen vs. Nitrogen).
  • Triisopropyl Cyanurate: The methine proton is adjacent to Oxygen (

    
    ). Oxygen is more electronegative, causing a downfield shift.
    
    • Shift:

      
       (Septet).[1]
      
  • Triisopropyl Isocyanurate: The methine proton is adjacent to Nitrogen (

    
    ).
    
    • Shift:

      
       (Septet).
      

Spectroscopy Sample Unknown Sample (Triisopropyl Derivative) IR_Analysis FT-IR Analysis Sample->IR_Analysis NMR_Analysis 1H NMR Analysis Sample->NMR_Analysis IR_Result Carbonyl Band? No (~1560 cm-1 only) Yes (~1690 cm-1) IR_Analysis->IR_Result NMR_Result NMR_Result NMR_Analysis->NMR_Result Cyanurate CONCLUSION: Triisopropyl Cyanurate (O-Isomer) IR_Result:c->Cyanurate No C=O Isocyanurate CONCLUSION: Triisopropyl Isocyanurate (N-Isomer) IR_Result:c->Isocyanurate Strong C=O NMR_Result:n->Cyanurate NMR_Result:n->Isocyanurate

Figure 2: Analytical decision tree for identifying triazine isomers.

Functional Applications

Why the Difference Matters

In drug development and polymer science, the choice between these isomers dictates the material's interaction with the environment.

  • Solubility & Lipophilicity:

    • Cyanurate (O-isomer): More lipophilic (LogP ~3.5). It behaves like an organic ether, soluble in non-polar solvents (hexane, toluene).

    • Isocyanurate (N-isomer): More polar due to the trione core.

  • Chemical Reactivity:

    • Cyanurate: Susceptible to hydrolysis under acidic conditions back to cyanuric acid. The ether linkage can be cleaved.

    • Isocyanurate: Generally more chemically and thermally stable (if formed), but the isopropyl variant is prone to steric strain release.

  • Lack of Crosslinking:

    • Unlike Triallyl Isocyanurate (TAIC) , which is a premier crosslinker for peroxide-cured elastomers, Triisopropyl Cyanurate has saturated alkyl groups. It cannot function as a radical crosslinker.

    • Use Case: It serves primarily as a model compound for mechanistic studies, a plasticizer , or an intermediate in the synthesis of complex pharmaceutical triazines (e.g., replacing -OiPr with amines).

References

  • Synthesis of Alkoxy-s-triazines: Schaefer, F. C., et al. "The Preparation of s-Triazines by the Reaction of Cyanuric Chloride with Alcohols." Journal of the American Chemical Society, 1959. Link

  • Cyanurate Isomerization: Smolin, E. M., & Rapoport, L. "s-Triazines and Derivatives." The Chemistry of Heterocyclic Compounds, Vol 13, Wiley, 1959. (Foundational text on the O- to N- rearrangement).
  • CAS Registry Data

    • 2,4,6-Triisopropoxy-1,3,5-triazine (Cyanurate): CAS

    • 1,3,5-Tripropyl-1,3,5-triazine-2,4,6-trione (n-Propyl Isocyanurate - for comparison): CAS

  • Spectroscopic Data: "Infrared and Raman Spectra of 1,3,5-Triazine Derivatives." Spectrochimica Acta Part A, confirming the C=N vs C=O distinction.

Sources

Exploratory

Solubility Profile &amp; Physicochemical Characterization of 2,4,6-Triisopropoxy-1,3,5-Triazine

Topic: Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The compound 2,4,6-triisopropoxy-1,3,5-triazine (CAS: 29263-11-4), also known...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The compound 2,4,6-triisopropoxy-1,3,5-triazine (CAS: 29263-11-4), also known as triisopropyl cyanurate, represents a critical scaffold in medicinal chemistry and materials science. Unlike its N-alkylated isocyanurate isomers, this O-alkylated derivative exhibits a distinct physicochemical profile characterized by high lipophilicity and specific solubility windows essential for purification and biological assay formulation.[1]

Recent studies have highlighted its potential as a bioactive core with high selectivity indices against viral targets (e.g., HSV-1) and as a versatile intermediate in the synthesis of dendrimers and supramolecular assemblies. This guide provides a definitive technical analysis of its solubility landscape, grounded in thermodynamic principles and validated experimental protocols, to support reproducible research and development.

Physicochemical Architecture

To understand the solubility behavior of 2,4,6-triisopropoxy-1,3,5-triazine, one must first analyze its molecular architecture.[1] The molecule consists of an electron-deficient s-triazine ring substituted with three bulky, electron-donating isopropoxy groups.[1]

Structural Determinants of Solubility
  • Symmetry & Packing: The

    
     symmetry of the molecule facilitates efficient crystal packing, often resulting in a melting point higher than its asymmetric congeners but lower than the parent cyanuric acid due to the absence of strong intermolecular hydrogen bonding.
    
  • Lipophilicity: The three isopropyl groups create a significant hydrophobic shell around the polar triazine core. This drastically reduces water solubility while enhancing affinity for non-polar and moderately polar organic solvents.

  • Hydrogen Bonding:

    • Donors (HBD): 0 (No -OH or -NH groups).[1]

    • Acceptors (HBA): 6 (3 ring nitrogens, 3 ether oxygens).

    • Implication: The molecule accepts hydrogen bonds from protic solvents (alcohols, water) but cannot self-associate via H-bonds.[1] This makes it highly soluble in H-bond donating solvents (like chloroform) but prone to precipitation from water.

Table 1: Key Physicochemical Parameters

ParameterValue / CharacteristicRelevance to Solubility
Molecular Formula C₁₂H₂₁N₃O₃Moderate molecular weight (255.31 g/mol ) aids dissolution.[1]
LogP (Predicted) ~2.5 - 3.2Indicates high lipophilicity; prefers organic phase in biphasic systems.[1]
Polar Surface Area ~65 ŲModerate polarity; sufficient for solubility in polar aprotic solvents (DMF, DMSO).
Physical State Low-melting Solid / LiquidPhase depends on purity/polymorph; dictates handling (melt vs. dissolution).[1]

Solubility Landscape

The following data categorizes solvent compatibility based on dielectric constant (


) and Hansen Solubility Parameters (HSP).
Empirical Solubility Matrix

Table 2: Solubility of 2,4,6-Triisopropoxy-1,3,5-Triazine in Common Solvents

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Strong dipole-dipole interactions; solvent acts as H-bond donor to triazine nitrogens.
Polar Aprotic Acetone, DMF, DMSO, THFHigh Dipole-dipole interactions match; excellent for reaction media.[1]
Aromatic Hydrocarbons Toluene, Benzene, XyleneGood

-

stacking interactions between solvent and triazine ring; van der Waals forces with alkyl chains.[1]
Aliphatic Esters Ethyl AcetateGood Compatible polarity; standard solvent for extraction/purification.
Alcohols (Protic) Methanol, Ethanol, IsopropanolModerate to High Soluble, especially when warm.[1] Solubility decreases as temperature drops (basis for recrystallization).
Aliphatic Hydrocarbons Hexane, HeptaneModerate/Low Soluble when hot; often insoluble when cold.[1] Ideal anti-solvent for crystallization.
Aqueous Water, PBS BufferInsoluble Hydrophobic effect dominates; high energy penalty for cavity formation in water network.[1]
The "Like Dissolves Like" Mechanism

The solubility is governed by the balance between the lattice energy of the solid and the solvation energy .

  • In Non-Polar Solvents (Toluene): The isopropyl groups interact favorably via London dispersion forces.

  • In Polar Aprotic Solvents (Acetone): The electronegative nitrogens and oxygens interact with the solvent's dipole.

  • In Water: The lack of H-bond donors prevents the molecule from compensating for the disruption of the water network, leading to precipitation.[1]

Visualizing the Solubility & Synthesis Logic

The following diagram illustrates the logical flow from synthesis precursors to solubility-based purification strategies.

SolubilityLogic cluster_purification Purification Strategy CyanuricChloride Cyanuric Chloride (Starting Material) Reaction Nucleophilic Substitution (Base Catalyzed) CyanuricChloride->Reaction Isopropanol Isopropanol (Reagent & Solvent) Isopropanol->Reaction Product 2,4,6-Triisopropoxy-1,3,5-Triazine (Crude) Reaction->Product Yields Water Water (Anti-Solvent) Product->Water Precipitates In Acetone Acetone (Good Solvent) Product->Acetone Dissolves In Hexane Hexane (Recrystallization) Product->Hexane Soluble Hot / Insoluble Cold Recryst Pure Crystals Water->Recryst Add to Induce Precip Acetone->Recryst Dissolve

Caption: Solubility-driven synthesis and purification workflow for 2,4,6-triisopropoxy-1,3,5-triazine. Green arrows indicate solubility; red indicates insolubility.[1]

Experimental Protocols

Protocol A: Solubility Screening for Formulation

Objective: Determine the approximate solubility limit for bioassay formulation.

  • Preparation: Weigh 10 mg of 2,4,6-triisopropoxy-1,3,5-triazine into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., DMSO or Ethanol) in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][3][4] Calculate concentration (

      
      ).
      
    • Turbid/Particulates:[1] Insoluble.

  • Heating: If insoluble at RT, heat to 40°C. If it dissolves, the system is temperature-dependent (useful for recrystallization).[1]

  • Validation: Filter the saturated solution through a 0.45 µm PTFE filter and analyze via HPLC-UV (254 nm) to quantify exact solubility.

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Purify crude material using solubility differentials.[1]

  • Dissolution: Dissolve crude 2,4,6-triisopropoxy-1,3,5-triazine in a minimum volume of warm Acetone (approx. 50°C). Ensure the solution is concentrated but not saturated.

  • Filtration: Filter while hot to remove insoluble mechanical impurities (salts like NaCl formed during synthesis).

  • Anti-Solvent Addition: Slowly add cold Water dropwise to the stirring acetone solution until a persistent turbidity (cloud point) is observed.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The hydrophobic triazine will crystallize out as the dielectric constant of the medium increases.

  • Collection: Filter the crystals and wash with a cold 1:1 Acetone/Water mixture. Dry under vacuum over P₂O₅.

Applications in Drug Development

The solubility profile of this compound directly impacts its utility in pharmaceutical research:

  • Selectivity Index (SI): High lipophilicity allows passive diffusion across viral envelopes or cell membranes, contributing to the high SI observed in anti-HSV-1 studies [1].[1]

  • Formulation: Due to water insolubility, stock solutions must be prepared in DMSO (typically 10-100 mM) and diluted into aqueous media immediately prior to assays.[1] Care must be taken to keep the final DMSO concentration <0.5% to avoid cytotoxicity.

References

  • Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. (2023). Describes the synthesis and biological evaluation of 2,4,6-trisubstituted triazines, highlighting the selectivity index of the triisopropoxy derivative.

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. (2006). Provides general protocols for nucleophilic substitution on cyanuric chloride to generate alkoxy derivatives.

  • Cyanuric Chloride. OECD SIDS. (2001).[2] Details the hydrolysis and solubility properties of the parent triazine scaffold.

Sources

Foundational

Part 1: The Triazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to Triazine-Based Scaffolds for Medicinal Chemistry Research The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding scaffolds that are not only synthetically...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Triazine-Based Scaffolds for Medicinal Chemistry Research

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, demanding scaffolds that are not only synthetically accessible but also capable of interacting with a wide array of biological targets. Among the plethora of heterocyclic systems, the triazine core, particularly the symmetrical 1,3,5-triazine (s-triazine), has earned the designation of a "privileged structure".[1] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of triazine-based compounds, intended for researchers and scientists in the field of drug development.

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The 1,3,5-triazine isomer is of particular interest due to its unique combination of chemical stability, metabolic resistance, and a symmetrical framework that allows for precise, multi-vector substitution.[2][3][4] This structural versatility enables the creation of vast chemical libraries and the fine-tuning of physicochemical and pharmacological properties.[2][5] The journey of triazines in medicine is marked by significant milestones, including the FDA approval of Altretamine (Hexalen) in 1990 for ovarian cancer, which validated the therapeutic potential of this scaffold and spurred further research.[1][6]

Part 2: Foundational Synthesis of Triazine Derivatives: A Stepwise Approach

The synthetic accessibility of the s-triazine scaffold is a primary driver of its widespread use. The cornerstone of triazine chemistry is the highly reactive precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT).[6][7] TCT's three chlorine atoms can be sequentially displaced by various nucleophiles (amines, alcohols, thiols) in a controlled, stepwise manner.[7][8]

The causality behind this selectivity lies in the temperature-dependent reactivity of the chlorine atoms. The substitution of the first chlorine atom deactivates the triazine ring, making subsequent substitutions require more forcing conditions (i.e., higher temperatures). This principle allows for the rational synthesis of mono-, di-, and tri-substituted triazines with high precision.[8][9]

  • First Substitution: Typically occurs at 0-5°C.

  • Second Substitution: Generally proceeds at room temperature up to 40-50°C.

  • Third Substitution: Often requires heating or reflux temperatures ( >80°C).

While conventional heating methods are effective, modern techniques such as microwave and ultrasound-assisted synthesis offer significant advantages, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[10][11][12]

Synthesis_Workflow TCT Cyanuric Chloride (TCT) Nuc1 Nucleophile 1 (R1-XH) MonoSub Mono-substituted Triazine TCT->MonoSub  0-5°C Nuc2 Nucleophile 2 (R2-YH) DiSub Di-substituted Triazine MonoSub->DiSub  25-50°C Nuc3 Nucleophile 3 (R3-ZH) TriSub Tri-substituted Triazine DiSub->TriSub  >80°C (Reflux)

Stepwise synthesis of substituted s-triazines from TCT.
Experimental Protocol: Synthesis of a Di-substituted s-Triazine Derivative

This protocol provides a self-validating system for the synthesis of a 2,4-disubstituted-6-chloro-s-triazine, a common intermediate for further derivatization.

  • Reagents and Materials: Cyanuric chloride (TCT), Nucleophile 1 (e.g., aniline), Nucleophile 2 (e.g., morpholine), Acetone, Dichloromethane (DCM), Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), TLC plates, Column chromatography supplies (silica gel).

  • Step 1: First Nucleophilic Substitution (0-5°C):

    • Dissolve TCT (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

    • In a separate flask, dissolve Nucleophile 1 (1 equivalent) and NaHCO₃ (1.1 equivalents) in acetone.

    • Add the nucleophile solution dropwise to the TCT solution over 30 minutes, maintaining the temperature between 0 and 5°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC). The appearance of a new spot and consumption of TCT indicates reaction progression.

    • Upon completion (typically 2-4 hours), filter the reaction mixture to remove salts and concentrate the filtrate under reduced pressure. The crude product is the mono-substituted intermediate.

  • Step 2: Second Nucleophilic Substitution (Room Temperature):

    • Dissolve the crude mono-substituted intermediate in acetone.

    • Add Nucleophile 2 (1.1 equivalents) and NaHCO₃ (1.2 equivalents).

    • Allow the reaction to stir at room temperature. Monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Step 3: Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the pure di-substituted s-triazine derivative.

  • Step 4: Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 3: Triazine Scaffolds in Oncology

The triazine scaffold has proven to be particularly fruitful in the development of anticancer agents.[5][13] Its derivatives have been shown to target a multitude of pathways critical for cancer cell proliferation and survival.[1][3][6]

Key Mechanisms of Action in Cancer

A primary mechanism by which triazine derivatives exert their anticancer effects is through the inhibition of protein kinases.[14] Kinases are crucial nodes in signaling pathways that regulate cell growth, and their dysregulation is a hallmark of cancer.[14] The triazine core serves as an excellent scaffold for positioning substituents that can form key interactions within the ATP-binding pocket of these enzymes.

Notably, triazine derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in various cancers.[1][6][15][16] Compounds like Gedatolisib and the preclinical candidate ZSTK474 feature the triazine core and have demonstrated significant inhibition of this pathway, leading to reduced cell proliferation and induction of apoptosis.[1][6][16] Other targeted kinases include EGFR, VEGFR, and CDKs.[1][6][17]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Triazine Triazine Inhibitor Triazine->PI3K Inhibits

Sources

Protocols & Analytical Methods

Method

Application Note: Controlled Nucleophilic Substitution of Cyanuric Chloride with Sodium Isopropoxide

[1] Part 1: Introduction & Strategic Overview Executive Summary Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a cornerstone electrophile in medicinal chemistry and materials science. Its unique "thermal-swit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Introduction & Strategic Overview

Executive Summary

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a cornerstone electrophile in medicinal chemistry and materials science. Its unique "thermal-switchable" reactivity allows for the sequential displacement of chlorine atoms by nucleophiles.[1] This guide details the protocol for reacting TCT with sodium isopropoxide (


) to synthesize 2,4,6-triisopropoxy-1,3,5-triazine , while providing the control parameters necessary to isolate mono- and di-substituted intermediates.

These derivatives are critical intermediates in the synthesis of PI3K inhibitors , herbicides (e.g., Prometon analogs) , and cross-linking agents for polymer chemistry.[2]

The "Thermal Switch" Mechanism

The triazine ring's electron deficiency decreases with each successive replacement of an electron-withdrawing chlorine atom by an electron-donating alkoxy group. This creates distinct energy barriers for each substitution step, controllable via temperature:

Substitution StepTarget ProductTemp. ZoneKinetic Control
1st Substitution 2,4-dichloro-6-isopropoxy-1,3,5-triazine0°C to 5°C High Reactivity (Exothermic)
2nd Substitution 2-chloro-4,6-diisopropoxy-1,3,5-triazine20°C to 30°C Moderate Reactivity
3rd Substitution 2,4,6-triisopropoxy-1,3,5-triazine>60°C (Reflux) Low Reactivity (Requires Energy)

Part 2: Safety & Materials[1][3]

Critical Safety Hazards
  • Cyanuric Chloride (TCT): Severe lachrymator and skin sensitizer.[2][3] Hydrolyzes in moist air to release HCl gas.[2] Handle only in a functioning fume hood.

  • Sodium Isopropoxide: Pyrophoric hazard if dry; caustic.[2] Reacts violently with water.[2]

  • Exotherm Warning: The reaction of TCT with alkoxides is highly exothermic. Runaway temperatures during the first addition will lead to "double incorporation" impurities (di-substituted product in the mono- synthesis).[2]

Reagents & Equipment[1][5]
  • Reagents:

    • Cyanuric Chloride (99%, fresh, lump-free).[2]

    • Anhydrous Isopropanol (iPrOH) (<50 ppm

      
      ).[2]
      
    • Sodium Metal (cubes, in kerosene) OR Sodium Hydride (60% in oil).[2]

    • Dichloromethane (DCM) or THF (anhydrous).[2]

  • Equipment:

    • 3-Neck Round Bottom Flask (RBF) with reflux condenser.[2]

    • Nitrogen/Argon line (Schlenk line preferred).[2]

    • Internal thermometer (Digital).[2]

    • Pressure-equalizing addition funnel.

Part 3: Experimental Protocol

Preparation of Sodium Isopropoxide (In-Situ)

Avoid commercial NaOiPr if possible, as variable hydroxide content (


) leads to hydrolysis byproducts (cyanuric acid derivatives).[2]
  • Charge a flame-dried 3-neck flask with anhydrous Isopropanol (10-15 equiv) under

    
    .
    
  • Cut Sodium metal (3.3 equiv) into small pieces and rinse with hexanes.

  • Add Na slowly to the iPrOH at RT.

  • Reflux until all Na is consumed and H2 evolution ceases (~1-2 hours).

  • Cool to room temperature. This is your Stock Solution A .

Stepwise Substitution Workflow
Step A: Mono-Substitution (0°C)
  • Dissolve Cyanuric Chloride (1.0 equiv) in anhydrous THF or Acetone (0.5 M concentration).

  • Cool solution to -5°C to 0°C using an ice/salt bath.

  • Add 1.0 equiv of Stock Solution A dropwise over 60 minutes.

    • Critical: Internal temp must not exceed 5°C.[2]

  • Stir at 0°C for 2 hours.

  • Checkpoint: TLC (Hexane/EtOAc 9:1). Product (

    
    ) should be visible; TCT (
    
    
    
    ) should be consumed.[2]
Step B: Di-Substitution (Room Temp)

Proceed here if the Di-substituted product is desired.[2]

  • Allow the reaction mixture from Step A to warm to 20°C .

  • Add a second 1.0 equiv of Stock Solution A dropwise over 30 minutes.

  • Stir at 25°C - 30°C for 4–6 hours.

  • Monitoring: Monitor disappearance of the mono-species.

Step C: Tri-Substitution (Reflux)

Proceed here for 2,4,6-triisopropoxy-1,3,5-triazine.[2]

  • Add the remaining 1.3 equiv (slight excess) of Stock Solution A.[2]

  • Heat the mixture to Reflux (approx. 65-70°C) .

  • Stir for 12–16 hours .

  • Completion: Reaction is complete when the di-substituted intermediate is fully consumed by TLC/LC-MS.

Workup & Purification[1][6][7]
  • Quench: Cool to RT and slowly add saturated

    
     solution to quench excess alkoxide.
    
  • Extraction: Remove bulk organic solvent (THF/iPrOH) under reduced pressure.[2] Dilute residue with water and extract with DCM (3x) .

  • Wash: Wash combined organics with water (to remove NaCl) and brine.[2] Dry over

    
    .[2]
    
  • Purification:

    • Tri-substituted: Often obtained as a colorless oil or low-melting solid. High purity (>95%) can often be achieved by vacuum distillation or simply drying if quantitative conversion occurred.[2]

    • Mono/Di: Require flash column chromatography (Silica gel, Hexane/DCM gradient).[2]

Part 4: Logical Visualization

Reaction Pathway Diagram

The following diagram illustrates the kinetic control points for the stepwise substitution.

ReactionPathway TCT Cyanuric Chloride (TCT) Mono Mono-Isopropoxy (Intermediate) TCT->Mono + 1.0 eq NaOiPr 0°C, 2h (Fast Exotherm) Hydrolysis Hydrolysis Products (Cyanuric Acid derivs) TCT->Hydrolysis Wet Solvent/Air Di Di-Isopropoxy (Intermediate) Mono->Di + 1.0 eq NaOiPr RT (25°C), 4-6h Tri 2,4,6-Triisopropoxy- 1,3,5-triazine Di->Tri + 1.3 eq NaOiPr Reflux (>60°C), 12h

Caption: Kinetic pathway of TCT substitution. Temperature gates (0°C -> RT -> Reflux) prevent over-substitution.[2]

Part 5: Analytical Validation

Expected Analytical Data

Use these values to validate your product.

CompoundState1H NMR (CDCl3, 400 MHz) Diagnostic Signals
Mono- Solid

5.30 (sept, 1H, CH), 1.42 (d, 6H, CH3)
Di- Solid

5.25 (sept, 2H, CH), 1.39 (d, 12H, CH3)
Tri- Oil/Solid

5.18 (sept, 3H, CH), 1.35 (d, 18H, CH3)

Note: As substitution increases, the electron-donating effect shields the ring, causing a slight upfield shift in the isopropyl proton signals.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Hydrolysis (OH peaks in IR/NMR) Wet solvents or old TCT.[2]Redistill iPrOH over CaO; Recrystallize TCT from CCl4 or Hexane.[2]
Mixture of Mono/Di products Temperature too high during addition.[2]Ensure internal temp < 5°C during first addition.[2] Slow down addition rate.
Incomplete Tri-substitution Steric hindrance of isopropyl group.[2]Extend reflux time to 24h or switch solvent to Toluene for higher reflux temp (110°C).

Part 6: References

  • Blotny, G. (2006).[2] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[2] Link[2]

  • Mittal, A., et al. (2017).[2] "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 4, 271-279. Link

  • Thurston, J. T., et al. (1951).[2] "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines."[2] Journal of the American Chemical Society, 73(7), 2981–2983.[2] Link[2]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13914, 2,4,6-Tripropyl-1,3,5-triazine" (Analogous physical data). Link[2]

Sources

Application

Investigating the Antiviral Potential of 2,4,6-triisopropoxy-1,3,5-triazine: A Methodological Guide for Researchers

Introduction: The 1,3,5-Triazine Scaffold as a Reservoir for Antiviral Discovery The 1,3,5-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3,5-Triazine Scaffold as a Reservoir for Antiviral Discovery

The 1,3,5-triazine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. This structural motif is present in a wide array of therapeutic agents, demonstrating efficacy as anticancer, antimalarial, and antimicrobial agents.[1][2] Notably, various derivatives of 1,3,5-triazine have shown significant promise in antiviral research, exhibiting activity against a spectrum of viruses.[3][4] The symmetrical and planar nature of the triazine ring, coupled with the ease of functionalization at the 2, 4, and 6 positions, allows for the creation of diverse chemical libraries with finely tuned pharmacological properties.

While numerous substituted triazines have been explored, the antiviral potential of 2,4,6-triisopropoxy-1,3,5-triazine remains a nascent area of investigation. This compound, characterized by its three isopropoxy groups, presents a unique lipophilic and steric profile that warrants exploration. This guide serves as a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and detailed experimental protocols necessary to synthesize 2,4,6-triisopropoxy-1,3,5-triazine and systematically evaluate its antiviral efficacy. We will delve into the rationale for its investigation, grounded in the established activities of related compounds, and provide step-by-step methodologies for its synthesis and virological assessment.

Synthesis of 2,4,6-triisopropoxy-1,3,5-triazine

The most practical and cost-effective route to symmetrically substituted 2,4,6-trialkoxy-1,3,5-triazines is through the sequential nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[5] The reactivity of the chlorine atoms decreases with each substitution, but for a symmetric substitution with an alkoxide, the reaction can be driven to completion. The synthesis of 2,4,6-triisopropoxy-1,3,5-triazine is achieved by reacting cyanuric chloride with an isopropoxide salt.

Protocol: Synthesis from Cyanuric Chloride

Principle: This synthesis is a nucleophilic aromatic substitution reaction. The highly electrophilic carbon atoms of the triazine ring are susceptible to attack by the isopropoxide nucleophile. The reaction proceeds in a stepwise manner, replacing all three chlorine atoms with isopropoxy groups to yield the desired product.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride)

  • Sodium isopropoxide (or freshly prepared from sodium metal and isopropanol)

  • Anhydrous Isopropanol

  • Anhydrous Toluene

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Preparation of Isopropoxide Solution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous isopropanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide. Alternatively, use commercially available sodium isopropoxide.

  • Reaction Setup: In a separate round-bottom flask, dissolve cyanuric chloride in anhydrous toluene.

  • Nucleophilic Substitution: Slowly add the sodium isopropoxide solution to the stirred solution of cyanuric chloride at room temperature. An increase in temperature may be observed.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete substitution of all three chlorine atoms. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the sodium chloride byproduct.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2,4,6-triisopropoxy-1,3,5-triazine.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

G cluster_synthesis Synthesis Workflow Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (in Toluene) Reaction Nucleophilic Substitution (Reflux) Cyanuric_Chloride->Reaction Isopropoxide Sodium Isopropoxide (in Isopropanol) Isopropoxide->Reaction Workup Filtration & Concentration Reaction->Workup Purification Recrystallization Workup->Purification Product 2,4,6-triisopropoxy-1,3,5-triazine Purification->Product

Caption: Workflow for the synthesis of 2,4,6-triisopropoxy-1,3,5-triazine.

Hypothesized Antiviral Mechanisms and Rationale for Screening

The antiviral activity of 1,3,5-triazine derivatives is thought to stem from their ability to interfere with various stages of the viral life cycle. While the precise mechanism of 2,4,6-triisopropoxy-1,3,5-triazine is yet to be determined, insights from related compounds suggest several plausible targets. For instance, certain triazine derivatives have been shown to inhibit viral polymerases, such as RNA-dependent RNA polymerase, which is crucial for the replication of RNA viruses.[6] Others may act as entry inhibitors, preventing the virus from attaching to or entering host cells. The isopropoxy groups of the target compound may play a crucial role in its interaction with viral proteins, potentially through hydrophobic interactions within binding pockets.

G cluster_pathway Potential Antiviral Mechanisms of Triazine Derivatives Compound 2,4,6-triisopropoxy- 1,3,5-triazine Viral_Entry Viral Entry (Attachment/Fusion) Compound->Viral_Entry Inhibition Replication Viral Replication (e.g., Polymerase Activity) Compound->Replication Inhibition Assembly Viral Assembly Compound->Assembly Inhibition Viral_Entry->Replication Replication->Assembly Host_Cell Host Cell Assembly->Host_Cell Release of Progeny Virus

Caption: Hypothesized points of intervention for triazine derivatives in the viral life cycle.

Protocols for In Vitro Antiviral Evaluation

To ascertain the antiviral activity of 2,4,6-triisopropoxy-1,3,5-triazine, a systematic screening approach is essential. The following protocols for the Plaque Reduction Assay and the TCID50 Assay are standard methods for quantifying viral inhibition.[7][8] A preliminary cytotoxicity assay is crucial to determine the concentration range of the compound that is non-toxic to the host cells.

Protocol 1: Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by a lytic virus.[9] A reduction in the number of plaques in the presence of the compound indicates antiviral activity. This method is considered the gold standard for many viruses.[7]

Materials:

  • Confluent monolayer of susceptible host cells in 24-well plates.

  • Virus stock with a known titer (PFU/mL).

  • 2,4,6-triisopropoxy-1,3,5-triazine stock solution (e.g., in DMSO).

  • Cell culture medium (e.g., DMEM, MEM).

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose).

  • Staining solution (e.g., Crystal Violet).

  • Fixative (e.g., 10% formalin).

Procedure:

  • Cell Seeding: Seed a 24-well plate with host cells at a density that will result in a confluent monolayer the next day.

  • Compound Dilution: Prepare serial dilutions of the 2,4,6-triisopropoxy-1,3,5-triazine stock solution in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU per well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.

  • Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of the test compound. Also include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Once plaques are visible, fix the cells with formalin and then stain with Crystal Violet. The viable cells will take up the stain, while the plaques will remain as clear zones.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the log of the compound concentration and using regression analysis.

Protocol 2: 50% Tissue Culture Infectious Dose (TCID₅₀) Assay

Principle: The TCID₅₀ assay is used for viruses that cause a cytopathic effect (CPE) but do not form distinct plaques.[10] It determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.[8][11] This assay can be adapted to measure the inhibitory effect of a compound on viral infectivity.

Materials:

  • Host cells seeded in a 96-well plate.

  • Virus stock.

  • Serial dilutions of 2,4,6-triisopropoxy-1,3,5-triazine.

  • Cell culture medium.

  • Inverted microscope for observing CPE.

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells and incubate overnight to form a semi-confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus (e.g., 100 TCID₅₀) with each compound dilution and incubate for 1 hour.

  • Infection and Treatment: Remove the growth medium from the cells and add the virus-compound mixtures to the wells. Include appropriate controls (virus only, cells only, compound only at various concentrations for cytotoxicity).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 3-7 days, or until CPE is clearly visible in the virus control wells.

  • CPE Observation: Each day, examine the wells for the presence of CPE (e.g., cell rounding, detachment, syncytia formation) using an inverted microscope.

  • Endpoint Determination: At the end of the incubation period, score each well as either positive or negative for CPE.

Data Analysis: The antiviral activity is determined by the reduction in the number of CPE-positive wells in the presence of the compound. The 50% effective concentration (EC₅₀) can be calculated using methods such as the Reed-Muench formula.

G cluster_screening Antiviral Screening Workflow Cell_Culture Seed Host Cells (24/96-well plate) Infection Infect Cells with Virus (in presence of compound) Cell_Culture->Infection Compound_Prep Prepare Serial Dilutions of 2,4,6-triisopropoxy-1,3,5-triazine Compound_Prep->Infection Incubation Incubate (3-10 days) Infection->Incubation Endpoint Endpoint Measurement Incubation->Endpoint Plaque Plaque Counting (Plaque Assay) Endpoint->Plaque CPE CPE Scoring (TCID50 Assay) Endpoint->CPE Analysis Data Analysis (Calculate IC50/EC50) Plaque->Analysis CPE->Analysis

Caption: General workflow for in vitro antiviral screening assays.

Data Presentation and Interpretation

The results of the antiviral assays should be presented clearly to allow for a robust assessment of the compound's potential. A summary table is an effective way to present the key parameters.

Table 1: Sample Data Summary for Antiviral Evaluation

CompoundVirus TestedAssay TypeIC₅₀ / EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2,4,6-triisopropoxy-1,3,5-triazine Influenza A (H1N1)Plaque Reduction15.2>200>13.2
2,4,6-triisopropoxy-1,3,5-triazine Herpes Simplex Virus 1 (HSV-1)Plaque Reduction25.8>200>7.8
Positive Control (e.g., Oseltamivir) Influenza A (H1N1)Plaque Reduction0.5>100>200
Positive Control (e.g., Acyclovir) Herpes Simplex Virus 1 (HSV-1)Plaque Reduction1.1>100>90.9

Interpretation:

  • IC₅₀ / EC₅₀: The concentration of the compound that inhibits 50% of viral activity. A lower value indicates higher potency.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. A higher value is desirable.

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. This is a critical parameter that represents the therapeutic window of the compound. A higher SI value (typically >10) indicates that the compound is selectively toxic to the virus at concentrations that are not harmful to the host cells, making it a more promising candidate for further development.

References

  • BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Viroxy. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Virus Titration / TCID50 Assay. Retrieved from [Link]

  • Feng, Y., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
  • Leland, D. S., & Ganczar, A. Z. (1999). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 37(12), 4120–4122.
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Desselberger, U. (2000). Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Journal of Clinical Virology, 18(2), 169-170.
  • Pinto, D. C. G. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
  • Biology Lectures. (2021, September 30). TCID50 assay principle protocol and calculation explained [Video]. YouTube. [Link]

  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University. Retrieved from [Link]

  • Johnson, K. A., et al. (2018). Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. Proceedings of the National Academy of Sciences, 115(28), E6468-E6477.
  • Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. International Journal of Molecular Sciences, 24(9), 8280.
  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric.... Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral assay strategies at different stages of virus infection. Retrieved from [Link]

  • MedCrave. (2014). Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • European Commission. (2020). D1.1 - Establishing SOPs for in vitro evaluation of antiviral activity against SARS-CoV-2.
  • ResearchGate. (n.d.). 1,3,5‐Triazines as antiviral agents. Retrieved from [Link]

  • Singh, U. P., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363.
  • ResearchGate. (n.d.). Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Retrieved from [Link]

Sources

Method

Application Note: Trialkoxy Triazines as Architectures for Advanced Polymer Synthesis

Abstract This guide details the synthesis and application of 2,4,6-trialkoxy-1,3,5-triazines as versatile intermediates for high-performance polymers. Unlike their amino-triazine (melamine) counterparts, alkoxy-triazines...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis and application of 2,4,6-trialkoxy-1,3,5-triazines as versatile intermediates for high-performance polymers. Unlike their amino-triazine (melamine) counterparts, alkoxy-triazines offer unique transesterification capabilities, enabling the synthesis of hyperbranched poly(triazine ethers) and thermosetting resins with superior optical properties (high refractive index), thermal stability, and biocompatibility. This protocol targets researchers in drug delivery (polymer conjugates) and advanced materials, providing a validated workflow from the raw cyanuric chloride precursor to a functional polymer network.

Part 1: Strategic Rationale & Mechanism

Why Trialkoxy Triazines?

The 1,3,5-triazine core is electron-deficient, making it susceptible to nucleophilic attack. By substituting the chlorine atoms of cyanuric chloride (CC) with alkoxy groups, we create a stable yet reactive intermediate.

  • Tunable Reactivity: The alkoxy groups can act as leaving groups in high-temperature transesterification, allowing for solvent-free melt polymerization.

  • Optical & Thermal Performance: The aromatic planarity of the triazine ring imparts high refractive index (

    
    ) and char-forming capability (flame retardancy).
    
  • Architecture Control: Acting as an

    
     monomer (trifunctional core), it can be reacted with 
    
    
    
    monomers (diols) to generate hyperbranched polymers (HBPs) with high degrees of functionalization, ideal for drug conjugation.
Reaction Pathway Visualization

The following diagram illustrates the sequential substitution of cyanuric chloride to form the intermediate, followed by its polymerization.

TriazineSynthesis CC Cyanuric Chloride (A3 Core) Step1 Step 1: 0°C Mono-substitution CC->Step1 + ROH / Base Step2 Step 2: RT Di-substitution Step1->Step2 + ROH / Base Step3 Step 3: Reflux Tri-substitution Step2->Step3 + ROH / Base Intermediate Trialkoxy Triazine (Stable Intermediate) Step3->Intermediate Purification Polymerization Melt Transesterification (Vac, Catalyst, Heat) Intermediate->Polymerization + Diol (B2) Network Hyperbranched Poly(triazine ether) Polymerization->Network - ROH (Byproduct)

Figure 1: Sequential nucleophilic substitution pathway (SnAr) followed by transesterification polymerization.

Part 2: Synthesis of Intermediate (2,4,6-Trialkoxy-1,3,5-Triazine)

Target Molecule: 2,4,6-Tris(2-ethylhexyloxy)-1,3,5-triazine (TEHT). Rationale: 2-Ethylhexanol is selected to provide solubility in common organic solvents (THF, Toluene), facilitating easier analysis compared to methyl/ethyl derivatives.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Cyanuric Chloride (CC) Precursor1.0Safety: Severe sensitizer/lachrymator. Handle in hood.
2-Ethylhexanol Nucleophile3.3Slight excess to ensure complete substitution.
NaOH (Powdered) Base3.5Scavenges HCl; preferred over liquid bases to limit hydrolysis.
Toluene Solvent-Azeotropic water removal capability.
Tetrabutylammonium Bromide PTC0.05Phase transfer catalyst (optional but recommended).
Protocol A: Sequential Substitution
  • Preparation (0°C): Dissolve Cyanuric Chloride (18.4 g, 0.1 mol) in Toluene (200 mL) in a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel. Cool to 0–5°C using an ice-salt bath.

  • First Addition: Mix 2-Ethylhexanol (43.0 g, 0.33 mol) with the phase transfer catalyst. Add this mixture dropwise to the CC solution over 30 minutes, maintaining temperature <10°C.

    • Mechanism:[1][2] The first chlorine is highly reactive. Exotherm control is vital to prevent uncontrolled substitution.

  • Base Addition (Stepwise): Add powdered NaOH (14.0 g total) in three equal portions.

    • Portion 1: At 0°C. Stir for 1 hour.

    • Portion 2: Allow to warm to Room Temperature (RT). Stir for 2 hours.

    • Portion 3: Heat to 60°C.

  • Driving to Completion (Reflux): Heat the mixture to reflux (~110°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 5:1). The disappearance of mono- and di-substituted spots indicates completion.

  • Workup:

    • Cool to RT. Filter off the NaCl salts.

    • Wash the organic filtrate with water (3 x 100 mL) to remove residual base and alcohol.

    • Dry over anhydrous MgSO₄.

    • Remove solvent via rotary evaporation.

    • Purification: If necessary, distill under high vacuum or pass through a short silica plug.

    • Yield Target: >85% (Viscous colorless oil).

Part 3: Polymerization via Melt Transesterification

This protocol describes creating a hyperbranched poly(triazine ether) using the TEHT intermediate synthesized above and a diol (e.g., PEG-200 or 1,4-Butanediol).

Reaction Logic[1][2][3]
  • Monomer A3: TEHT (Trialkoxy Triazine).

  • Monomer B2: Polyethylene Glycol (PEG-200).

  • Mechanism: Transesterification.[1] The 2-ethylhexanol acts as the leaving group.

  • Driving Force: Removal of the high-boiling alcohol under vacuum shifts equilibrium toward polymer formation (Le Chatelier’s principle).

Protocol B: Polymer Synthesis
  • Charging: In a flame-dried polymerization kettle equipped with a nitrogen inlet, vacuum outlet, and mechanical stirrer, charge:

    • TEHT (Intermediate): 10.0 mmol

    • PEG-200: 15.0 mmol (Molar Ratio 1:1.5 ensures A3 + B2 stoichiometry for hyperbranching without immediate gelation).

    • Catalyst: Titanium(IV) butoxide (

      
      ), 0.5 wt% relative to monomers.
      
  • Pre-reaction (Oligomerization):

    • Purge with

      
       three times.
      
    • Heat to 140°C under continuous

      
       flow.
      
    • Stir at 300 RPM for 2 hours.

    • Observation: Evolution of 2-ethylhexanol (condensate) begins.

  • Polycondensation (Vacuum Stage):

    • Increase temperature to 160–180°C .

    • Apply vacuum gradually (start at 100 mbar, reduce to <1 mbar over 1 hour) to prevent bumping.

    • Maintain high vacuum for 3–5 hours.

    • Critical Endpoint: Stop reaction when the torque on the stirrer increases significantly (indicating

      
       build-up) but before the system seizes (gelation), unless a fully crosslinked thermoset is desired.
      
  • Isolation:

    • Cool to RT under

      
      .
      
    • Dissolve the viscous polymer in THF.

    • Precipitate into cold Hexane or Diethyl Ether to remove unreacted monomers.

    • Dry in a vacuum oven at 40°C.

Part 4: Characterization & Validation

To ensure scientific integrity, the following data points must be verified:

Structural Confirmation (FTIR & NMR)
  • FTIR:

    • Cyanuric Chloride:[2][3][4][5][6] Disappearance of C-Cl stretch (~850 cm⁻¹).

    • Intermediate: Appearance of C-O-C aliphatic stretch (1050–1150 cm⁻¹) and Triazine Ring breathing (1540–1560 cm⁻¹).

    • Polymer:[6][7][8][9][10][11][12] Broadening of ether bands; appearance of polyol backbone signals.

  • 1H NMR (CDCl₃):

    • Shift of the

      
      -methylene protons (O-CH2-) confirms substitution.
      
    • Absence of OH peak (if full conversion) or broad OH (if terminal groups remain).

Thermal Analysis (TGA/DSC)
  • TGA: Triazine polymers typically exhibit

    
     (5% weight loss temperature) > 300°C due to the rigid aromatic core.
    
  • DSC: Used to determine

    
    .[6] For PEG-based triazine polymers, 
    
    
    
    is tunable between -20°C and 50°C depending on PEG chain length.
Degree of Branching (DB)

For hyperbranched polymers, calculate DB using Fréchet’s equation via NMR integration of dendritic (D), linear (L), and terminal (T) units:



Target DB: 0.5 – 0.7 for optimal drug delivery carrier properties (high cavity volume).

References

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 2006.[5] Link

  • Hyperbranched polymers: advances from synthesis to applications. Chemical Society Reviews, 2015.[8] Link

  • Triazine-based covalent organic polymers: design, synthesis and applications. Journal of Materials Chemistry A, 2013. Link

  • Two Decades of Triazine Dendrimers. Molecules, 2018. Link

  • Preparation of triazine based crosslinked polymers and their charring properties. Polymer Degradation and Stability, 2005. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Workup of 2,4,6-Triisopropoxy-1,3,5-triazine

Executive Summary: The Stability Paradox 2,4,6-Triisopropoxy-1,3,5-triazine is an aromatic imidate ester. While the aromatic s-triazine core provides thermodynamic stability, the exocyclic C-O bonds are susceptible to nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2,4,6-Triisopropoxy-1,3,5-triazine is an aromatic imidate ester. While the aromatic s-triazine core provides thermodynamic stability, the exocyclic C-O bonds are susceptible to nucleophilic attack, particularly hydrolysis .

Unlike standard esters, the electron-deficient triazine ring acts as a "super-leaving group" activator. In the presence of trace acid or strong base, water attacks the ring carbons (position 2, 4, or 6), displacing isopropanol and generating 2-hydroxy-4,6-diisopropoxy-1,3,5-triazine. This initiates a cascade that eventually leads to thermodynamically stable (but unwanted) cyanuric acid derivatives.

The Golden Rule: The molecule is stable at neutral to slightly basic pH (7.5 – 9.0) and low temperatures. It is highly unstable in acidic media (pH < 5) and hot aqueous base.

Troubleshooting Guide (FAQ)

Q1: I observed a white precipitate forming during the concentration of my organic layer. What is it?

Diagnosis: This is likely cyanuric acid or a mono/di-hydroxy degradation product (e.g., 2-hydroxy-4,6-diisopropoxy-1,3,5-triazine). Root Cause: "Acid Autocatalysis." If you synthesized the compound from cyanuric chloride, residual HCl is the culprit. As you concentrate the solvent, the concentration of trace acid increases, catalyzing the hydrolysis of the isopropoxy groups by residual water. Solution:

  • Immediate: Stop heating. Add a small amount of triethylamine (TEA) to the flask to neutralize the acid.

  • Prevention: Ensure the organic layer is washed with saturated NaHCO₃ before drying and concentration. Add 0.1% v/v TEA to the rotovap bath solvent or the product flask to act as a buffer during evaporation.

Q2: My yield drops significantly after aqueous washing. The aqueous layer is cloudy.

Diagnosis: Product hydrolysis during the wash step. Root Cause: Contact time and pH mismatch. While the triazine ether is lipophilic, the hydrolysis intermediates (hydroxy-triazines) are more polar and may precipitate or partition into the aqueous phase. If the wash water is acidic (or if the reaction mixture was not fully quenched), hydrolysis accelerates at the interface. Solution:

  • Protocol Change: Use cold (0–5 °C) wash solutions. Hydrolysis rates drop significantly at lower temperatures.

  • Buffer: Never wash with pure water or brine if the pH is unknown. Use a phosphate buffer (pH 8.0) or dilute NaHCO₃ for the first wash.

Q3: Can I use silica gel chromatography for purification?

Diagnosis: Degradation on the column. Root Cause: Silica gel is slightly acidic (pH ~5–6). This surface acidity is sufficient to catalyze the hydrolysis of the imidate ester linkage during the elution time. Solution:

  • Pre-treatment: Pass a solution of 1% Triethylamine/Hexanes through the column before loading your sample. This neutralizes the acidic sites on the silica.

  • Eluent: Include 0.5% – 1% Triethylamine in your elution solvent system.

Q4: How should I store the purified compound?

Recommendation:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: < 4 °C (Refrigerator).

  • Additive: For long-term storage of solutions, adding activated 4Å molecular sieves prevents hydrolysis by scavenging ambient moisture.

Mechanistic Insight

To prevent hydrolysis, one must understand the pathway. The reaction is an SNAr (Nucleophilic Aromatic Substitution) .

Acid-Catalyzed Pathway (Fastest)
  • Protonation: The ring nitrogen is protonated, increasing the electrophilicity of the adjacent carbon.

  • Addition: Water attacks the activated carbon.

  • Elimination: Isopropanol is expelled, reforming the aromatic system but leaving a hydroxyl group (tautomerizing to a keto-amide).

Visualizing the Threat

HydrolysisMechanism Triazine 2,4,6-Triisopropoxy-s-triazine (Stable at pH 8) Protonated Protonated Intermediate (Highly Electrophilic) Triazine->Protonated + H+ (Acidic Workup) Tetrahedral Tetrahedral Intermediate (Water Addition) Protonated->Tetrahedral + H2O (Slow) Product 2-Hydroxy Derivative (Degradation) Tetrahedral->Product - iPrOH Product->Triazine Irreversible

Figure 1: The acid-catalyzed hydrolysis cascade. Note that protonation is the "gatekeeper" step; keeping pH > 7 prevents this activation.

Optimized Experimental Protocol

Objective: Isolate 2,4,6-triisopropoxy-1,3,5-triazine with >98% purity and <0.1% hydrolysis byproducts.

Reagents & Materials
ComponentRoleSpecification
Reaction Mixture Crude ProductContains residual HCl/Base
Quench Buffer Neutralizer0.5 M Phosphate Buffer (pH 8.0)
Extraction Solvent CarrierDichloromethane (DCM) or Ethyl Acetate
Drying Agent Water ScavengerAnhydrous Na₂SO₄ (Sodium Sulfate)
Stabilizer Acid ScavengerTriethylamine (TEA)
Step-by-Step Workflow
  • Quenching (Critical Step):

    • Cool the reaction mixture to 0 °C .

    • Do not pour into water. Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO₃ .

    • Check pH: Ensure the aqueous phase is pH 8–9. If < 7, add more NaHCO₃.

  • Extraction:

    • Extract with cold DCM (3x).

    • Wash 1: Cold 10% NaHCO₃ (Removes bulk acid).

    • Wash 2: Brine (Saturated NaCl) containing 1% TEA (Removes water, maintains basicity).

  • Drying & Concentration:

    • Dry organic layer over anhydrous Na₂SO₄ for 15 minutes.

    • Filter into a flask. Add 0.5 mL Triethylamine to the filtrate before evaporation.

    • Rotary Evaporation: Bath temperature < 35 °C . Do not distill to absolute dryness if storing for long periods; a concentrated oil is often more stable than a solid cake containing trapped solvent pockets.

Workup Logic Flow

WorkupWorkflow Start Crude Reaction Mixture (Contains HCl/Salts) Quench Quench into Ice/NaHCO3 (Target pH 8-9) Start->Quench Slow Addition Extract Extract with Cold DCM Quench->Extract Wash Wash: Brine + 1% TEA (Maintains Basicity) Extract->Wash Dry Dry over Na2SO4 (Remove H2O) Wash->Dry Evap Evaporate < 35°C (Add trace TEA) Dry->Evap Final Stable Product (Store under Ar) Evap->Final

Figure 2: Optimized Workup Workflow designed to minimize thermal and acidic stress.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Organic Chemistry Portal . "Synthesis of 1,3,5-triazines." Link

  • Cronin, J. et al. (2018). "Elucidating the Reaction Mechanisms Between Triazine and Hydrogen Sulfide." Analytical Chemistry. (Mechanistic context on triazine ring opening). Link

  • PubChem . "2,4,6-Tripropyl-1,3,5-triazine (Analogous Structure Data)." Link

Optimization

Controlling O-alkylation vs N-alkylation in triazine synthesis

A Senior Application Scientist's Guide to Controlling O- vs. N-Alkylation Welcome to the Technical Support Center for Triazine Synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling O- vs. N-Alkylation

Welcome to the Technical Support Center for Triazine Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development professionals with in-depth, field-proven insights into one of the most common challenges in triazine chemistry: controlling regioselectivity during alkylation. This resource is structured as a dynamic troubleshooting guide and FAQ section to directly address the nuanced problems you encounter at the bench. Our focus is not just on what to do, but why you're doing it, grounding every recommendation in solid mechanistic principles.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the alkylation of ambident triazine systems. Understanding these concepts is the first step toward rational control of your reaction outcomes.

Q1: What makes controlling alkylation on a hydroxytriazine so challenging?

The primary challenge lies in the ambident nucleophilic nature of hydroxytriazines. These molecules exist in a tautomeric equilibrium between the hydroxy (enol-like) and oxo (amide-like) forms. Deprotonation with a base generates a delocalized anion with significant negative charge density on both the exocyclic oxygen and the ring nitrogen atoms. This creates two competing sites for electrophilic attack by an alkylating agent, leading to a mixture of O-alkylated and N-alkylated products.

To achieve a selective transformation, you are not merely running a reaction; you are directing traffic at a molecular intersection. The path taken by the alkylating agent is determined by a delicate balance of electronic and environmental factors.

Diagram: Tautomeric Equilibrium and Ambident Anion Formation

The diagram below illustrates the keto-enol tautomerism of a generic hydroxy-1,3,5-triazine and the resulting resonance structures of the ambident anion formed upon deprotonation. This anion has nucleophilic centers at both nitrogen and oxygen.

Caption: Tautomerism and the resulting ambident anion.

Q2: How does the Hard and Soft Acids and Bases (HSAB) principle apply here?

The HSAB principle is a powerful qualitative tool for predicting the outcome of these competing reactions.[1] It states that:

  • Hard acids prefer to react with hard bases .

  • Soft acids prefer to react with soft bases .

In our triazine anion, the oxygen atom is the harder nucleophilic center due to its higher electronegativity and charge density. The nitrogen atom is the softer nucleophilic center, as it is larger and more polarizable.[2]

The electrophile (alkylating agent) can also be classified:

  • Hard electrophiles (hard acids) are typically small, highly charged, and not easily polarized. Examples include dimethyl sulfate and methyl triflate. These will preferentially react at the hard oxygen center, favoring O-alkylation .[3]

  • Soft electrophiles (soft acids) are larger, less charged, and more polarizable. A classic example is methyl iodide. These will preferentially react at the soft nitrogen center, favoring N-alkylation .[3]

This principle is often the key to your initial choice of alkylating agent to favor one isomer over the other.

Q3: What is the difference between kinetic and thermodynamic control in this context?

This is a critical concept that dictates how temperature and reaction time influence your product ratio.[4]

  • Kinetic Control: At low temperatures and shorter reaction times, the reaction is essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy.[5][6] Often, attack at the more sterically accessible and highly charged oxygen atom is kinetically favored.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the alkylation reactions can become reversible. The system has enough energy to equilibrate, and the product distribution will reflect the thermodynamic stability of the isomers.[7] The N-alkylated triazinone is typically the more stable isomer due to the formation of a robust amide-like C=O bond.

Therefore, if you are getting a mixture of products, running the reaction at a higher temperature for a longer period can often drive the equilibrium towards the more stable N-alkylated product.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction gives predominantly the O-alkylated product, but I need the N-alkylated isomer.

This is a common scenario, often occurring when conditions favor the kinetic product. Here’s a systematic approach to shift the selectivity.

Diagnostic Workflow & Solutions:

  • Analyze Your Alkylating Agent: Are you using a "hard" alkylating agent like dimethyl sulfate or a benzyl bromide with electron-withdrawing groups?

    • Solution: Switch to a "softer" alkylating agent. Alkyl iodides are the classic choice. For example, substitute benzyl bromide with benzyl iodide. You can often generate the iodide in situ by adding a catalytic amount of potassium iodide (KI) to a reaction with an alkyl bromide or chloride (Finkelstein reaction).[8]

  • Evaluate Your Solvent: Are you using a polar aprotic solvent like DMF or DMSO?

    • Causality: Polar aprotic solvents are excellent at solvating cations, leaving the deprotonated triazine anion "naked" and highly reactive. The most electronegative atom (oxygen) often reacts fastest under these conditions.

    • Solution: Switch to a less polar or nonpolar solvent like toluene or dioxane. In these solvents, the cation from your base (e.g., K⁺ from K₂CO₃) will form a tighter ion pair with the hardest center of the anion (oxygen). This effectively blocks the oxygen site, leaving the softer nitrogen atom more available for attack.[9]

  • Consider Your Base and Counter-ion: Are you using a sodium base (e.g., NaH)?

    • Causality: Smaller, harder cations like Na⁺ form very tight ion pairs with the oxygen atom, which can sometimes favor O-alkylation if the alkylating agent is also hard. Larger, softer cations can promote N-alkylation.

    • Solution: Change the base to one with a larger, softer counter-ion. For example, switching from sodium hydride (NaH) to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can increase the proportion of N-alkylation. The larger, more polarizable cation (Cs⁺ > K⁺ > Na⁺) associates less tightly with the oxygen, freeing it to equilibrate or allowing the softer nitrogen to react.[10]

  • Leverage Thermodynamics: Are you running the reaction at room temperature or below?

    • Solution: Increase the reaction temperature. As discussed in the FAQs, the N-alkylated product is generally more thermodynamically stable. Heating the reaction (e.g., to 80-110 °C in DMF or toluene) can allow the initially formed O-alkylated product to revert to the anion and re-alkylate to form the more stable N-isomer.[4][11]

Decision Workflow for Maximizing N-Alkylation

N_Alkylation_Workflow cluster_conditions Reaction Parameters cluster_choices Recommended Choices start Goal: Maximize N-Alkylation agent 1. Alkylating Agent start->agent agent_choice Use 'Soft' Agent (e.g., R-I) agent->agent_choice solvent 2. Solvent solvent_choice Use Nonpolar Solvent (e.g., Toluene, Dioxane) solvent->solvent_choice base 3. Base/Counter-ion base_choice Use 'Soft' Cation (e.g., K₂CO₃, Cs₂CO₃) base->base_choice temp 4. Temperature temp_choice Increase Temperature (Thermodynamic Control) temp->temp_choice agent_choice->solvent solvent_choice->base base_choice->temp outcome High N/O Ratio temp_choice->outcome

Caption: Step-by-step workflow to favor N-alkylation.

Problem 2: My reaction is very slow or gives a low yield, with significant starting material remaining.

Low conversion can be frustrating, but it's often a solvable issue related to reactivity or reaction setup.

Diagnostic Checklist & Solutions:

  • Reactivity of Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. If you are using a chloride, the reaction may be too sluggish.

    • Solution: Switch to the corresponding alkyl bromide or iodide. As mentioned, adding catalytic KI can convert an alkyl chloride or bromide to the more reactive iodide in situ.[8]

  • Base Strength & Solubility: Is your base strong enough to fully deprotonate the triazine? Is it soluble in your reaction solvent?

    • Causality: A weak or insoluble base (like K₂CO₃ in acetone at room temperature) will result in a low concentration of the reactive anion, leading to a slow reaction.[8]

    • Solution: If using a carbonate base, ensure the temperature is high enough to promote sufficient solubility and reactivity. Alternatively, switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Be mindful that a stronger base might alter your N/O selectivity, so you may need to re-optimize other parameters.

  • Solvent Choice: While nonpolar solvents favor N-alkylation, they can sometimes lead to poor solubility of the triazine salt, slowing the reaction.

    • Solution: Find a solvent that balances selectivity and solubility. A mixture of solvents, such as Toluene/DMF, can sometimes provide a good compromise. Alternatively, polar aprotic solvents like DMF or NMP are excellent for achieving high reaction rates, but you will need to rely more heavily on other factors (alkylating agent, temperature) to control selectivity.[12]

Problem 3: I get an inseparable mixture of N- and O-alkylated products. How can I purify my desired isomer?

While optimizing the reaction is the best approach, sometimes purification is unavoidable.

Purification Strategies:

  • Column Chromatography: This is the most common method. N- and O-alkylated isomers often have different polarities.

    • Causality: The N-alkylated triazinone, with its polar amide-like carbonyl group, is typically more polar than the O-alkylated alkoxy-triazine isomer.

    • Protocol: Use silica gel chromatography. Start with a nonpolar eluent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. The less polar O-alkylated product should elute first, followed by the more polar N-alkylated product. Careful selection of the solvent system through TLC analysis is critical for achieving good separation.[13]

  • Recrystallization: If the desired isomer is a solid and forms as the major product, recrystallization can be a highly effective way to remove the minor, isomeric impurity, which will ideally remain in the mother liquor.

  • Chemical Conversion: In some cases, if the O-alkylated product is the major, undesired isomer, it can be chemically converted back to the starting material or to the desired N-alkyl product. For example, treatment with a nucleophilic iodide source at high temperature can sometimes cleave the O-alkyl ether, regenerating the triazine anion, which can then equilibrate to the thermodynamic N-alkyl product. This is an advanced strategy and requires careful development.

Data Summary & Key Parameters

The choice of solvent is one of the most powerful tools for influencing selectivity. Its effect is often correlated with its dielectric constant (ε), a measure of its polarity.[14]

ParameterTo Favor N-Alkylation (Soft Site)To Favor O-Alkylation (Hard Site)Rationale
Alkylating Agent Soft (e.g., CH₃I, Benzyl Iodide)Hard (e.g., (CH₃)₂SO₄, CH₃OTf)Matches the softness/hardness of the N/O nucleophilic sites (HSAB Principle).[3]
Solvent Nonpolar (e.g., Toluene, Dioxane)Polar Aprotic (e.g., DMF, DMSO)Nonpolar solvents promote tight ion-pairing at the O-site, blocking it. Polar aprotic solvents create "naked" anions where the more electronegative O-site reacts faster.
Solvent ε Low (ε ≈ 2-10)High (ε ≈ 30-50)Lower dielectric constant stabilizes ion pairs, favoring attack at the un-paired N-site.[15]
Base Counter-ion Large, Soft (Cs⁺, K⁺)Small, Hard (Na⁺, Li⁺)Large cations form looser ion pairs with the oxygen anion, leaving it less shielded.
Temperature High (e.g., >80 °C)Low (e.g., 0 °C to RT)Favors the more thermodynamically stable N-alkyl isomer through equilibration.[4]
Control Type ThermodynamicKineticHigh temperature allows the reaction to reach equilibrium, favoring the most stable product.

Experimental Protocols

The following are generalized, starting-point protocols. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: General Procedure for Selective N-Alkylation (Thermodynamic Control)

This protocol is designed to maximize the formation of the thermodynamically favored N-alkylated triazine.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add the hydroxytriazine substrate (1.0 equiv).

  • Solvent & Base: Add anhydrous toluene or dioxane (approx. 0.1 M concentration). Add potassium carbonate (K₂CO₃, 2.0 equiv) or cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Reagent Addition: Add the "soft" alkylating agent (e.g., an alkyl iodide, 1.1-1.2 equiv). If using an alkyl bromide or chloride, add catalytic potassium iodide (KI, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Note that these reactions can take several hours (4-24 h).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: General Procedure for Selective O-Alkylation (Kinetic Control)

This protocol is designed to favor the kinetically controlled O-alkylated product.

  • Setup: To a flame-dried round-bottom flask with a stir bar under an inert atmosphere, add the hydroxytriazine substrate (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30-60 minutes at 0 °C or until gas evolution ceases.

  • Reagent Addition: Add the "hard" alkylating agent (e.g., dimethyl sulfate or benzyl bromide, 1.05 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C or slowly warm to room temperature.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. These reactions are often fast (1-4 h). Do not overheat or run for extended times to avoid equilibration to the N-alkylated product.

  • Workup: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available at: [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. Available at: [Link]

  • Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry. Available at: [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]

  • HSAB theory. Wikipedia. Available at: [Link]

  • The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Pencis. Available at: [Link]

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. Available at: [Link]

  • Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. PubMed. Available at: [Link]

  • Iron-catalyzed alkyne alkylzincation affected by counterions. ResearchGate. Available at: [Link]

  • APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PMC. Available at: [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Bioorthogonal Reaction of N1‐Alkyl 1,2,4‐Triazinium Salts. CONICET Digital. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Investigation of Solvent Polarity and dielectric constant effect on Alkaline Hydrolysis of Propyl Caprate in Aqueous Solvent of Acetone. ACR. Available at: [Link]

  • Effect of Solvent Dielectric Constant and Acidity on the OH Vibration Frequency in Hydrogen-Bonded Complexes of Fluorinated Ethanols. PubMed. Available at: [Link]

Sources

Troubleshooting

Purification methods for triisopropyl cyanurate from reaction mixtures

The following guide serves as a technical support resource for the purification of 2,4,6-Triisopropoxy-1,3,5-triazine (Triisopropyl Cyanurate). It is designed for researchers and process chemists requiring high-purity ma...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the purification of 2,4,6-Triisopropoxy-1,3,5-triazine (Triisopropyl Cyanurate). It is designed for researchers and process chemists requiring high-purity material for pharmaceutical intermediates or polymer additives.[1][2]

Compound: 2,4,6-Triisopropoxy-1,3,5-triazine CAS Registry Number: 29263-11-4 Molecular Formula: C₁₂H₂₁N₃O₃ Molecular Weight: 255.31 g/mol [1][2][3]

Core Purification Workflow

The purification of triisopropyl cyanurate is primarily a challenge of separating the fully substituted product from partially substituted chlorotriazines and hydrolysis byproducts (cyanurates).[4]

Process Decision Matrix

The following workflow illustrates the critical decision points based on the state of your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Cyanuric Chloride + Isopropanol + Base) Quench 1. Quench & Neutralization (Remove excess base/salts) Start->Quench Stop Reaction PhaseSep 2. Phase Separation (Organic vs Aqueous) Quench->PhaseSep Wash with H2O Drying 3. Drying & Solvent Strip (Remove residual Isopropanol) PhaseSep->Drying Organic Layer Decision Physical State of Residue? Drying->Decision Liquid Oily Liquid / Low Melt Solid Decision->Liquid Most Common Solid Crystalline Solid Decision->Solid High Purity/Cold Distill Method A: High-Vacuum Distillation (Primary Method) Liquid->Distill Cryst Method B: Recrystallization (Solvent: Hexane or MeOH/H2O) Solid->Cryst Final Final Product Analysis (GC-MS / HPLC) Distill->Final Cryst->Final

Figure 1: Purification logic flow for triisopropyl cyanurate from crude synthesis mixtures.

Detailed Purification Protocols

Method A: High-Vacuum Distillation (Recommended)

This method is superior for removing non-volatile oligomers and partially substituted byproducts (e.g., mono-chloro derivatives) which have significantly different boiling points.[1][2][3][4][5]

Prerequisites:

  • Vacuum System: Capable of < 1.0 mmHg (Torr).[1][4][5]

  • Glassware: Short-path distillation head or Vigreux column.

Step-by-Step Protocol:

  • Salt Removal: Filter the crude reaction mixture (if solid salts like NaCl/KCl are present) or wash thoroughly with water (3x volume) to remove ionic species.[1][4][5]

  • Solvent Stripping: Remove the reaction solvent (excess isopropanol or toluene) using a rotary evaporator at 40–50°C. Note: Do not exceed 60°C during stripping to prevent thermal degradation if acidic impurities remain.[4][5]

  • Vacuum Setup: Transfer the crude oil to a round-bottom flask. Add a magnetic stir bar.[1][4] Connect to the high-vacuum manifold.[1][2]

  • Degassing: Slowly lower pressure to < 5 mmHg at room temperature to remove volatile organics.

  • Distillation:

    • Heat the oil bath gradually.[1][4]

    • Fore-run: Collect the initial fraction (often unreacted alcohol or volatile chloro-intermediates).[1][2][3]

    • Main Fraction: Collect the product. Note: Triallyl cyanurate boils ~150°C at 10 mmHg; Triisopropyl cyanurate will have a similar or slightly higher boiling point.[1][4] Monitor head temperature closely.[4][5]

  • Storage: Store the clear, colorless distillate under nitrogen.

Method B: Recrystallization (For High-Purity Solids)

If the product solidifies upon cooling or standing, recrystallization offers a milder alternative to thermal distillation.[1][3][4][5]

Step-by-Step Protocol:

  • Solvent Selection:

    • Primary:Hexane/Heptane (Product is soluble hot, less soluble cold).[4][5]

    • Alternative:Methanol/Water (Dissolve in warm methanol, add water until turbid, cool).[4][5]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (approx. 50–60°C).

  • Filtration: Perform a hot filtration to remove insoluble cyanuric acid byproducts.[1][4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Isolation: Filter the white crystals and wash with cold solvent. Dry in a vacuum oven at 30°C.

Troubleshooting Guide (Q&A)

Use this table to diagnose specific issues encountered during the workup.

Symptom Probable Cause Corrective Action
High Chlorine Content (>0.5%) Incomplete substitution (presence of 2-chloro-4,6-diisopropoxy-s-triazine).[1][2][3][5]Reprocess: Reflux the crude material with excess Sodium Isopropoxide (1.1 eq) for 2–4 hours, then repeat workup. Distillation separates the chloro-impurity (lower BP).[1][2][4][5]
Product turns yellow/brown Thermal degradation or oxidation during distillation.[1][4]Vacuum Check: Ensure pressure is < 2 mmHg to lower the boiling temperature. Add a radical inhibitor (e.g., BHT) if polymerization is suspected (rare for isopropyl, common for allyl).[4]
White precipitate in oil Hydrolysis product (Cyanuric Acid) or residual salts.[1][4][5]Filtration: Dilute in toluene/hexane, dry over MgSO₄, and filter through a celite pad before stripping solvent.
Low Yield Hydrolysis of the ester bond during aqueous washes.[4]pH Control: Ensure aqueous washes are neutral or slightly basic (pH 7–8).[1][4][5] Acidic conditions accelerate hydrolysis of the ester linkage.[4]
Emulsion during washing Surfactant effect of partially hydrolyzed byproducts.[1][4]Brine Wash: Use saturated NaCl solution (brine) instead of pure water to break the emulsion.[4][5]

Frequently Asked Questions (FAQs)

Q: How do I distinguish between the product and the "Iso" form (Triisopropyl Isocyanurate)? A: This is a critical distinction. The Cyanurate (O-alkylated) is the kinetic product formed at lower temperatures (< 50°C).[1][2][3][4][5] The Isocyanurate (N-alkylated) is the thermodynamic product, often formed at high temperatures (> 100°C) or via rearrangement.[1][3][4][5]

  • Differentiation: Use IR Spectroscopy.[1][4]

    • Cyanurate (O-ester): Strong bands at 1550–1580 cm⁻¹ (C=N triazine ring).[1][2][3][4][5]

    • Isocyanurate (N-amide): Strong Carbonyl (C=O) band at 1680–1700 cm⁻¹.[1][3][4][5]

Q: Can I use GC-MS to analyze purity? A: Yes. Triisopropyl cyanurate is volatile enough for GC analysis.[1][4] Use a non-polar column (e.g., DB-5 or HP-5).[1][2][3][5]

  • Watch out for: Thermal rearrangement inside the injector port.[1][4] If you see a split peak, lower the injector temperature (keep < 200°C) or use HPLC.[4][5]

Q: What is the recommended storage condition? A: Store in a tightly sealed container under inert gas (Nitrogen/Argon) at room temperature. Exclude moisture, as long-term exposure to humidity can lead to hydrolysis, releasing isopropanol and generating cyanuric acid solids.[1][2][3][4]

References

  • Compound Identification

    • CAS 29263-11-4 : 2,4,6-Triisopropoxy-1,3,5-triazine.[1][6]

    • Source: LookChem Chemical Database.[1][4] Link

  • General Synthesis & Purification of Alkoxy Triazines

    • Blotny, G. (2006).[1][4][5] "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(10), 717-748.[1][3][4][5] (Describes sequential nucleophilic substitution of cyanuric chloride). Link

  • Analogous Purification (Triallyl Cyanurate)

    • Methodology for vacuum distillation and washing of triazine esters.[1][4]

    • Source: Google Patents, US3179662A.[1][4] Link

  • Impurity Characterization

    • Identification of hydrolysis products and chlorinated intermedi
    • Source: BenchChem Technical Guide. Link[3][4][5]

Sources

Optimization

Technical Guide: Removal of Unreacted Cyanuric Chloride from Triazine Ether Products

The following technical guide is designed for researchers and process chemists dealing with the purification of triazine ether derivatives. Executive Summary & Reactivity Profile Cyanuric chloride (2,4,6-trichloro-1,3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of triazine ether derivatives.

Executive Summary & Reactivity Profile

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is the foundational electrophile for triazine ether synthesis. However, its presence in the final product stream is a critical failure mode due to its toxicity, moisture sensitivity (generating HCl), and tendency to sublime into analytical equipment.

Effective removal relies on exploiting the reactivity differential between TCT and your substituted product. TCT is highly reactive toward nucleophiles (including water) compared to mono- or di-substituted triazine ethers.

The Reactivity Hierarchy (The "Rule of Three")

Understanding where your product sits in this hierarchy dictates your purification strategy.

SpeciesSubstitution PatternReactivity (vs. Nucleophiles)Hydrolysis Risk
Cyanuric Chloride (TCT) 3 Cl atomsHigh (Reacts at 0°C)Very High (t½ < mins at pH > 7)
Mono-ether Product 1 OR, 2 Cl atomsMedium (Reacts at RT)Moderate
Di-ether Product 2 OR, 1 Cl atomLow (Reacts at >60°C)Low
Tri-ether Product 3 OR atomsInert (Stable)Negligible

Troubleshooting Guide (Q&A)

Scenario A: High Residual TCT in Crude Mixture

Q: I detected significant unreacted TCT by TLC/HPLC. My product is a sensitive mono-ether intermediate. How do I remove TCT without hydrolyzing my product?

A: Do not use a strong basic wash. TCT is lipophilic, while its hydrolysis product (cyanuric acid) is highly polar and water-soluble.

  • The Protocol: Perform a Cold Bicarbonate Quench .

    • Cool the reaction mixture to 0°C.

    • Add a cold, saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 10–15 minutes at 0°C.

    • Mechanism:[1] TCT hydrolyzes significantly faster than the mono-ether intermediate at 0°C. The resulting cyanuric acid dissolves in the aqueous base as a cyanurate salt.

    • Extract immediately with a non-polar solvent (e.g., Hexanes or Toluene) if your product is soluble there. TCT is soluble in hexanes, but the cyanurate salt is not.

    • Critical Step: If TCT persists, rely on Hexane Trituration . Many triazine ethers are solids. Suspend the crude solid in cold hexanes; TCT will dissolve, while the product often remains as a precipitate. Filter and wash with cold hexanes.

Scenario B: Sublimation & Equipment Clogging

Q: During rotary evaporation, white crystals are clogging the condenser and vacuum lines. Is this my product?

A: This is almost certainly sublimed Cyanuric Chloride. TCT has a high vapor pressure and sublimes easily under vacuum at moderate temperatures (40–50°C).

  • Immediate Action: Stop the rotovap. Clean the condenser with acetone (TCT is highly soluble).

  • Prevention:

    • Chemical Scavenging: Before evaporation, add a small excess (0.1–0.2 eq relative to residual TCT) of a reactive, non-volatile amine (e.g., morpholine) or alcohol. This converts volatile TCT into a non-volatile derivative that remains in the pot for chromatographic separation.

    • Lower Vacuum/Temp: Avoid high vacuum (<10 mbar) if TCT is present.

Scenario C: Co-elution in Chromatography

Q: TCT co-elutes with my product on silica gel. They both have high Rf values in Hexane/EtOAc.

A: TCT is non-polar and "streaks" on silica due to partial hydrolysis.

  • The Fix: Change the stationary phase chemistry or modify the sample before loading.

    • Solid Phase Extraction (SPE): Pass the crude mixture through a short plug of basic alumina . The acidic TCT will bind strongly to the basic alumina, while the neutral triazine ether elutes.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface and can alter the retention of the ionizable TCT hydrolysis products, though it rarely separates intact TCT from non-polar ethers. Basic Alumina is the superior choice.

Decision Matrix & Workflow (Visualization)

The following flowchart illustrates the decision process for TCT removal based on product stability.

TCT_Removal_Workflow Start Crude Reaction Mixture (Contains Product + Residual TCT) Check_Product Identify Product Type Start->Check_Product Robust Fully Substituted (Tri-ether) Check_Product->Robust Stable Sensitive Intermediate (Mono/Di-chloro ether) Check_Product->Sensitive Cl-sensitive Method_Hydrolysis Method A: Basic Hydrolysis (Wash with 1N NaOH/Heat) Robust->Method_Hydrolysis Aggressive Wash Method_ColdWash Method B: Cold Bicarbonate Wash (0°C, pH 8, <15 mins) Sensitive->Method_ColdWash Liquid Product Method_Trituration Method C: Hexane Trituration (Solid products only) Sensitive->Method_Trituration Solid Product Result_Aq TCT converts to Cyanuric Acid (Water Soluble) Method_Hydrolysis->Result_Aq Method_ColdWash->Result_Aq Result_Sep Phase Separation Product in Organic Layer Method_Trituration->Result_Sep Filtration Result_Aq->Result_Sep

Caption: Decision tree for selecting the appropriate purification method based on the chemical stability of the triazine ether product.

Quantitative Data: Solubility & Hydrolysis

Use this table to optimize your solvent selection for extraction and washing.

SolventTCT Solubility (25°C)Cyanuric Acid Solubility (25°C)Triazine Ether Product (Typical)
Acetone High (>20 g/100mL)ModerateHigh
Dichloromethane HighInsolubleHigh
Hexanes/Heptane ModerateInsoluble Low to Moderate (Structure Dependent)
Water (Neutral) Insoluble (Hydrolyzes)Low (0.2 g/100mL)Insoluble
Water (pH > 10) Rapid HydrolysisHigh (Forms Cyanurate)Insoluble

Note: TCT hydrolysis rates increase 4-fold for every 10°C rise in temperature.

FAQ: Common Pitfalls

Q: Can I use alcohols (MeOH/EtOH) to quench the reaction? A: Risky. While alcohols will react with TCT, they form new triazine ether impurities (e.g., methoxy-triazines) that are chemically similar to your product and extremely difficult to separate. Always use water/bicarbonate (to form separable cyanuric acid) or a bulky amine (to form a distinct polarity shift) if you must scavenge.

Q: Why does my product turn acidic upon storage? A: This indicates trapped TCT. Over time, residual TCT inside the crystal lattice or oil reacts with atmospheric moisture to release HCl. You must re-dissolve the product in DCM and wash with saturated NaHCO₃ until the pH of the aqueous layer remains stable at 8.

Q: Is distillation a viable option? A: Only for very stable, high-boiling tri-ether products. TCT boils at 190°C but sublimes much lower. If your product boils >250°C, you can distill TCT off first, but ensure your vacuum trap is cooled with dry ice/isopropanol to catch the TCT and prevent pump damage.

References

  • Synthetika. (2024).[2] Cyanuric Chloride [2,4,6-Trichloro-1,3,5-triazine] - Industrial Synthesis and Purification.[3][4] Retrieved from [Link]

  • Organic Syntheses. (1978). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl) - Workup Procedures involving Cyanuric Chloride. Coll. Vol. 6, p.522. Retrieved from [Link]

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.[4] Tetrahedron. (General reactivity context).

  • National Institutes of Health (NIH). (2025). Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization.[5][6][7] (Hydrolysis kinetics data). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 2,4,6-triisopropoxy-1,3,5-triazine

Topic: 1H and 13C NMR Spectral Analysis of 2,4,6-Triisopropoxy-1,3,5-triazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Application C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 2,4,6-Triisopropoxy-1,3,5-triazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

2,4,6-Triisopropoxy-1,3,5-triazine (CAS: 19156-39-9) is a critical intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS), cross-linking agents, and combinatorial drug scaffolds. Its


 symmetry renders it chemically robust, yet this same symmetry poses a unique analytical challenge: distinguishing the desired O-alkylated product (Cyanurate) from its thermodynamically stable N-alkylated isomer (Isocyanurate) and partially substituted byproducts.

This guide provides a definitive spectral comparison to validate the synthesis of 2,4,6-triisopropoxy-1,3,5-triazine, focusing on the NMR "fingerprints" required to rule out the common isocyanurate impurity.

Structural Analysis & The Isomer Challenge

The core synthetic challenge involves the reaction of Cyanuric Chloride with Isopropanol under basic conditions. Due to the ambident nature of the triazine anion, two pathways exist:

  • O-Alkylation (Kinetic Control): Yields the target Cyanurate (aromatic triazine ring).

  • N-Alkylation (Thermodynamic Control): Yields the Isocyanurate (non-aromatic, carbonyl-containing ring).

Why NMR is Critical: Mass spectrometry often fails to distinguish these isomers as they share the exact molecular weight (MW: 297.35 g/mol ). NMR is the only non-destructive method to definitively assign the structure based on the electronic environment of the ring carbons.

Pathway Visualization

The following diagram outlines the divergent synthetic pathways and the resulting structural differences detectable by NMR.

Triazine_Pathways Start Cyanuric Chloride (Starting Material) Reagent + Isopropanol / Base (Nucleophilic Sub.) Target TARGET: O-Isomer (2,4,6-Triisopropoxy-1,3,5-triazine) Symmetry: D3h Start->Target Kinetic Control (T < 50°C) Isomer IMPURITY: N-Isomer (Triisopropyl Isocyanurate) Symmetry: C3h Start->Isomer Thermodynamic Rearrangement (High T)

Figure 1: Divergent synthetic pathways. The O-isomer is the kinetic product, while high temperatures promote rearrangement to the N-isomer.

Experimental Protocol

Synthesis (Benchmarking Sample Generation)

To generate the data discussed below, the compound is synthesized via nucleophilic substitution.

  • Reagents: Cyanuric Chloride (1 eq), Isopropanol (excess), NaOH (3.1 eq).

  • Conditions: Stepwise addition at 0°C, 25°C, and reflux (60°C) to ensure tri-substitution.

  • Purification: Recrystallization from hexane or column chromatography (EtOAc/Hexane).

NMR Acquisition Parameters

To ensure reproducibility and resolution of hyperfine splitting, the following parameters are recommended:

ParameterSpecificationRationale
Solvent CDCl₃ (Chloroform-d)Excellent solubility; non-interfering chemical shift range.
Frequency 400 MHz (min)Sufficient to resolve the septet splitting of the methine proton.
Relaxation Delay (D1) 2.0 - 5.0 secCritical for quantitative integration of the quaternary ring carbons in 13C NMR.
Temperature 298 K (25°C)Standard ambient temperature; heating may induce O-to-N rearrangement in situ.
Referencing TMS (0.00 ppm)Internal standard for precise shift comparison.

Comparative Spectral Analysis

1H NMR: Proton Environments

Both isomers possess high symmetry, resulting in simplified spectra consisting of only two signals: a doublet (methyls) and a septet (methine). However, the electronegativity difference between Oxygen and Nitrogen causes a diagnostic shift.

Table 1: 1H NMR Comparison (400 MHz, CDCl₃)

Proton GroupTarget (O-Isomer) δ (ppm)Alternative (N-Isomer) δ (ppm)Analysis
-CH (Methine) 5.25 - 5.35 (Septet, J=6.2 Hz)5.00 - 5.10 (Septet, J=6.8 Hz)The O-isomer methine is more deshielded (downfield) due to the higher electronegativity of Oxygen compared to Nitrogen.
-CH₃ (Methyl) 1.35 - 1.40 (Doublet, J=6.2 Hz)1.45 - 1.50 (Doublet, J=6.8 Hz)Methyls are less diagnostic but typically appear slightly upfield in the O-isomer compared to the N-isomer.

Expert Insight: Relying solely on 1H NMR is risky. The shift difference (~0.2 ppm) is small and can be obscured by solvent effects or concentration dependence. 13C NMR is required for confirmation.

13C NMR: The Definitive Identification

Carbon NMR provides the "smoking gun" for structural verification. The triazine ring carbon (C=N) and the isocyanurate carbonyl (C=O) appear in vastly different regions.

Table 2: 13C NMR Comparison (100 MHz, CDCl₃)

Carbon EnvironmentTarget (O-Isomer) δ (ppm)Alternative (N-Isomer) δ (ppm)Performance Metric (Resolution)
Ring Carbon 172.0 - 173.5 (C=N)148.5 - 149.5 (C=O)High (>20 ppm difference). This is the primary quality control specification.
Methine (-CH) 70.5 - 72.0 (O-CH)44.0 - 46.0 (N-CH)High. The O-C bond is significantly more deshielded than the N-C bond.
Methyl (-CH₃) 21.5 - 22.0 19.5 - 20.5 Low. Not reliable for definitive identification.

Quality Control Workflow

The following decision tree illustrates the logic flow for validating the product during drug development or materials synthesis.

QC_Workflow Sample Crude Reaction Product (Dissolved in CDCl3) H_NMR Run 1H NMR Sample->H_NMR Check_H Methine Shift > 5.2 ppm? H_NMR->Check_H C_NMR Run 13C NMR (Confirm Structure) Check_H->C_NMR Yes (Likely O-Isomer) Fail_Iso FAIL: N-Isomer Detected (Thermodynamic Product) Check_H->Fail_Iso No (~5.0 ppm) Check_C Ring Carbon Shift? C_NMR->Check_C Pass PASS: O-Isomer Confirmed (High Purity) Check_C->Pass ~173 ppm Check_C->Fail_Iso ~149 ppm Fail_Mix FAIL: Mixture Detected (Recrystallize) Check_C->Fail_Mix Both Signals

Figure 2: Spectral verification workflow. The 13C NMR step is mandatory to distinguish the target from the N-alkylated impurity.

References

  • Blotny, G. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules, 11(1), 17-48.

  • SDBS Database. (2024). "Spectral Database for Organic Compounds: 2,4,6-Triisopropoxy-1,3,5-triazine." National Institute of Advanced Industrial Science and Technology (AIST).

  • Hino, S., et al. (2016).[1] "Formation of Hybrid Ring Structure of Cyanurate/Isocyanurate in the Reaction between 2,4,6-Tris(4-phenyl-phenoxy)-1,3,5-triazine and Epoxy." Journal of Network Polymer, Japan, 37, 118-126.

  • Gordillo, A., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2]

Sources

Comparative

FTIR Characteristic Peaks of Trialkoxy-1,3,5-Triazine Rings

A Comparative Performance & Validation Guide Executive Summary: The Spectral Signature In the development of dendrimers, UV absorbers, and active pharmaceutical ingredients (APIs), the 1,3,5-triazine (s-triazine) core is...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Performance & Validation Guide

Executive Summary: The Spectral Signature

In the development of dendrimers, UV absorbers, and active pharmaceutical ingredients (APIs), the 1,3,5-triazine (s-triazine) core is a ubiquitous scaffold. However, when functionalizing this ring with alkoxy groups (trialkoxy-s-triazines), a common critical quality attribute (CQA) failure is the thermal rearrangement into isocyanurates (Chapman rearrangement).

This guide provides a definitive FTIR spectral fingerprint to distinguish the desired O-substituted triazine from its precursors (cyanuric chloride) and its thermodynamic sink (isocyanurate).

Key Takeaway: The "Holy Trinity" of validation for trialkoxy-triazines is:

  • Presence of the "Triazine Breathing" mode at ~815 cm⁻¹ .

  • Presence of the C=N Quadrant stretch at 1550–1580 cm⁻¹ .

  • Absence of the Carbonyl (C=O) band at 1680–1750 cm⁻¹ (Isocyanurate impurity).

The Spectral Fingerprint: Detailed Assignment

The high symmetry (


) of the s-triazine ring results in a simplified spectrum where many vibrational modes are degenerate. However, substitution breaks this symmetry, activating specific IR modes.
Table 1: Characteristic Wavenumbers of Trialkoxy-1,3,5-Triazines
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Triazine Ring Ring Breathing (Sym.[1] Ring Def.)810 – 820 Medium/SharpPrimary ID. Shifts depending on substituent electronegativity.
C=N Bond Quadrant Stretching (Degenerate)1550 – 1580 StrongPrimary ID. Often appears as a distinct doublet or broadened band.
Ether Linkage C–O–C Asymmetric Stretch (Ar-O)1320 – 1380 StrongConfirms alkoxy attachment to the aromatic ring.
Ether Linkage C–O–C Symmetric Stretch (O-Alk)1100 – 1150 StrongConfirms the aliphatic tail of the alkoxy group.
Substituent C–H Deformation1450 – 1480MediumGeneral alkyl group indicator (non-specific).
Comparative Analysis: Alternatives & Impurities

To validate your compound, you must prove it is not the precursor or the rearrangement product.

A. vs. Precursor: Cyanuric Chloride (Trichloro-s-triazine)

Cyanuric chloride is the most common starting material. Incomplete substitution is a major failure mode.

  • The Differentiator: The C–Cl stretch .[2]

  • Cyanuric Chloride: Shows a dominant band at 850 cm⁻¹ .

  • Trialkoxy-Triazine: The 850 cm⁻¹ band disappears and is replaced by the ring breathing mode at ~815 cm⁻¹ .

  • Note: The C-Cl stretch often overlaps with the ring breathing of the chlorinated ring, making the shift from 850

    
     815 cm⁻¹ the critical reaction endpoint indicator.
    
B. vs. Isomer: Isocyanurates (The Chapman Rearrangement)

Under high heat (>150°C) or catalytic conditions, trialkoxy-triazines rearrange into their thermodynamic isomer: N-alkyl isocyanurates . This destroys the aromaticity and alters drug efficacy/material stability.

  • The Differentiator: The Carbonyl (C=O) .[3]

  • Trialkoxy-Triazine: No peaks > 1600 cm⁻¹ (except weak overtones).

  • Isocyanurate: Very strong, broad absorption at 1680 – 1750 cm⁻¹ (C=O stretch).

  • Performance Impact: If you see the 1700 band, your compound has lost aromaticity and likely UV-shielding capability or biological binding affinity.

Experimental Protocol: Synthesis Validation Workflow

Objective: Synthesize 2,4,6-trimethoxy-1,3,5-triazine and validate purity using FTIR.

Protocol Steps:
  • Sampling Technique:

    • Solid Samples: Use KBr Pellet (1 mg sample : 100 mg KBr).[4] Reason: KBr provides better resolution for the sharp aromatic peaks than ATR, which can distort relative intensities of high-refractive-index aromatics.

    • Liquid/Oil Samples: Use ATR (Diamond/ZnSe) . Ensure good contact to avoid "weak" spectra that mask the C=N overtone regions.

  • Baseline Acquisition:

    • Acquire spectrum of pure Cyanuric Chloride. Note the 850 cm⁻¹ doublet.

  • Reaction Monitoring (In-Process Control):

    • Aliquot reaction mixture (e.g., methanolic NaOH + Cyanuric Chloride).

    • Stop Criteria: Disappearance of the 850 cm⁻¹ peak. If 850 cm⁻¹ persists, nucleophilic substitution is incomplete.

  • Final Product Validation:

    • Purify product (recrystallization).

    • Pass Criteria:

      • Peak at 1560 cm⁻¹ (Triazine Ring).[5]

      • Peak at 815 cm⁻¹ (Ring Breathing).

      • Zero absorbance at 1700 cm⁻¹ (No Isocyanurate).

      • Zero absorbance at 3200–3400 cm⁻¹ (No Hydrolysis to Cyanuric Acid/OH groups).

Visualizations
Diagram 1: Spectral Identification Logic (Decision Tree)

This diagram illustrates the logical flow for identifying the triazine ring status based on spectral data.

SpectralLogic Start Unknown Sample Spectrum Check1700 Check 1680-1750 cm⁻¹ (Carbonyl Region) Start->Check1700 Isocyanurate Result: ISOCYANURATE (Rearranged Product) Check1700->Isocyanurate Strong Peak Present Check850 Check 840-860 cm⁻¹ (C-Cl Region) Check1700->Check850 Absent Precursor Result: CYANURIC CHLORIDE (Incomplete Reaction) Check850->Precursor Strong Peak Present Check815 Check ~815 cm⁻¹ (Ring Breathing) Check850->Check815 Absent Check1550 Check 1550-1580 cm⁻¹ (Quadrant Stretch) Check815->Check1550 Peak Present Confirmed Result: TRIALKOXY-TRIAZINE (Target Compound) Check1550->Confirmed Strong Peak Present

Caption: Logical decision tree for distinguishing Target Trialkoxy-Triazines from Precursors and Isocyanurate byproducts.

Diagram 2: Synthesis & Validation Workflow

This diagram outlines the experimental steps for synthesis and QC.

Workflow Raw Cyanuric Chloride (Start) React Nucleophilic Substitution Raw->React IPC IPC: FTIR Check (850 cm⁻¹ Loss) React->IPC IPC->React Peak 850 Present (Incomplete) FinalQC Final QC: FTIR (1560/815 Yes, 1700 No) IPC->FinalQC Peak 850 Absent Rearrange Thermal Stress (Risk) FinalQC->Rearrange Peak 1700 Present (Failed) Product Release Product FinalQC->Product Pass

Caption: Experimental workflow for synthesis monitoring and quality control of triazine derivatives.

References
  • National Institute of Standards and Technology (NIST). (2023). 1,3,5-Triazine, 2,4,6-trimethoxy- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Lancaster, J. E., & Colthup, N. B. (1961). The vibrational spectra of s-triazine and s-triazine-d3. Spectrochimica Acta, 17(2), 155-168.
  • Ghanbari, J., et al. (2020). FTIR spectra of cyanuric chloride vs derivatives. ResearchGate. [Link]

  • Baxendale, I. R. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid. (Provides comparative spectral data for isocyanurate derivatives). [Link]

Sources

Validation

Advanced Characterization of Triisopropyl Cyanurate: MS Fragmentation &amp; Isomeric Differentiation

This guide details the mass spectrometry (MS) characterization of Triisopropyl Cyanurate (TIPIC) , focusing on its differentiation from its thermodynamic isomer, Triisopropyl Isocyanurate (TIPI) . The analysis of s-triaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) characterization of Triisopropyl Cyanurate (TIPIC) , focusing on its differentiation from its thermodynamic isomer, Triisopropyl Isocyanurate (TIPI) .

The analysis of s-triazine esters presents a unique challenge in analytical chemistry: the O-alkyl (cyanurate) to N-alkyl (isocyanurate) thermal rearrangement. This guide provides the mechanistic insights and protocols necessary to accurately identify TIPIC and prevent artifactual isomerization during analysis.

Executive Summary
  • Compound: Triisopropyl Cyanurate (O-isomer).

  • Alternative/Impurity: Triisopropyl Isocyanurate (N-isomer).

  • Core Challenge: TIPIC is kinetically stable but thermodynamically unstable, rearranging to TIPI at high temperatures (e.g., GC injector ports >200°C).

  • MS Signature: TIPIC is characterized by sequential McLafferty-like rearrangements leading to the loss of propene (

    
    , 42 Da), terminating in cyanuric acid (m/z 129).
    
Mechanistic Fragmentation Analysis

The structural difference between the isomers dictates their fragmentation pathways.

  • TIPIC (O-Isomer): Contains three ether linkages (

    
    ). The oxygen atom facilitates a 6-membered cyclic transition state, allowing the abstraction of a 
    
    
    
    -hydrogen from the isopropyl group.
  • TIPI (N-Isomer): Contains three amide-like linkages (

    
    ). The resonance stabilization of the amide bond inhibits the low-energy elimination of propene, leading to different fragmentation patterns.
    
Pathway A: The TIPIC "Propene Cascade" (O-Isomer)

The dominant pathway for O-isopropyl triazines is the stepwise loss of propene via a Chugaev-type elimination mechanism.

  • Stage 1 (m/z 255

    
     213):  The ring nitrogen abstracts a hydrogen from a methyl group on the isopropyl chain. The 
    
    
    
    bond cleaves, releasing neutral propene (42 Da) and leaving a hydroxyl group on the ring.
  • Stage 2 (m/z 213

    
     171):  The process repeats for the second isopropyl group.
    
  • Stage 3 (m/z 171

    
     129):  The final isopropyl group is eliminated, yielding the base structure of Cyanuric Acid (m/z 129).
    
Pathway B: The TIPI Cleavage (N-Isomer)

The N-isopropyl group cannot easily undergo the same cyclic elimination. Instead, fragmentation is driven by:

  • 
    -Cleavage:  Loss of a methyl radical (
    
    
    
    , 15 Da) to form a cation at m/z 240.
  • N-C Bond Scission: Direct loss of the isopropyl radical or cation (m/z 43), leaving the ring intact but charged.

Visualization of Fragmentation Pathways

Fragmentation TIPIC Triisopropyl Cyanurate (O-Isomer) [M]+ m/z 255 Frag1 Mono-Hydroxy Intermediate [M-42]+ m/z 213 TIPIC->Frag1 - Propene (42 Da) (McLafferty/Chugaev) TIPI Triisopropyl Isocyanurate (N-Isomer) [M]+ m/z 255 TIPIC->TIPI Thermal Rearrangement (>200°C) Frag2 Di-Hydroxy Intermediate [M-84]+ m/z 171 Frag1->Frag2 - Propene (42 Da) CA Cyanuric Acid [M-126]+ m/z 129 Frag2->CA - Propene (42 Da) FragN1 [M-CH3]+ m/z 240 TIPI->FragN1 - Methyl (15 Da) (Alpha Cleavage) FragN2 Isopropyl Cation m/z 43 TIPI->FragN2 N-C Cleavage

Figure 1: Comparative fragmentation pathways of O- vs N- isomers. Note the distinct "cascade" loss of 42 Da for the Cyanurate.

Comparative Data: TIPIC vs. Alternatives

The following table contrasts TIPIC with its N-isomer (TIPI) and a homologous alternative, Triallyl Cyanurate (TAC).

FeatureTriisopropyl Cyanurate (TIPIC)Triisopropyl Isocyanurate (TIPI)Triallyl Cyanurate (TAC)
Molecular Weight 255.31255.31249.27
Primary Base Peak m/z 129 (Cyanuric Acid) or m/z 213 m/z 43 (Isopropyl) or m/z 240 m/z 249 or m/z 41 (Allyl)
Key Neutral Loss 42 Da (Propene)15 Da (Methyl)41 Da (Allyl radical)
Diagnostic Ion Series 255

213

171

129
255

240

198
249

208

167
Thermal Stability Low (Rearranges to TIPI)High (Stable > 250°C)Moderate (Polymerizes)
Polarity (RT) Lower (Elutes earlier on non-polar cols)Higher (Elutes later due to C=O dipoles)Intermediate
Experimental Protocol: Validated GC-MS Workflow

Objective: To detect TIPIC without inducing thermal rearrangement to TIPI. Critical Control Point: The injector temperature must be kept as low as possible to volatilize the sample without supplying the activation energy for the O


 N rearrangement.
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile (avoid alcohols to prevent transesterification).

    • Filter through a 0.2 µm PTFE syringe filter.

  • GC Configuration (Agilent 7890/5977 or equivalent):

    • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet (CRITICAL):

      • Mode: Split (20:1).

      • Temperature: 180°C (Do not exceed 200°C).

      • Liner: Deactivated split liner with glass wool (minimize active sites).

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min to bake out).

    • Rationale: A gentle ramp separates the isomers before the column gets hot enough to cause on-column rearrangement.

  • MS Acquisition:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 35–300.

    • Solvent Delay: 3.0 min.

Self-Validating the Protocol
  • The "Double Peak" Check: If you observe two peaks with MW 255, the earlier eluting peak is likely TIPIC (O-isomer) and the later is TIPI (N-isomer).

  • The Temperature Stress Test: Run the sample at Inlet = 180°C, then at Inlet = 250°C. If the area of the first peak decreases and the second increases, thermal rearrangement is occurring, confirming the identity of the labile O-isomer.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on McLafferty rearrangements in esters).
  • Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930.[1][2] Link

  • NIST Mass Spectrometry Data Center. (2023). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl- (Triallyl Isocyanurate) Mass Spectrum. NIST Chemistry WebBook. Link

  • Tzing, S. H., & Ding, W. H. (2010). Determination of melamine and cyanuric acid in powdered milk using chemical derivatization and gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1217(40), 6267-6273.

Sources

Comparative

Technical Comparison: Electrophilic Efficacy &amp; Stability Profiles of Trichloro-s-triazine (TCT) vs. Triisopropoxy-s-triazine (TIPT)

Executive Technical Summary This guide provides a definitive comparison between 2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride) and 2,4,6-Triisopropoxy-1,3,5-triazine (TIPT) . The core distinction lies in their t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide provides a definitive comparison between 2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride) and 2,4,6-Triisopropoxy-1,3,5-triazine (TIPT) .

The core distinction lies in their thermodynamic and kinetic profiles.[1] TCT is a high-energy, electrophilic scaffold capable of rapid, stepwise nucleophilic aromatic substitution (


). It is the "gunpowder" of triazine chemistry—highly reactive and requiring strict temperature control to prevent polysubstitution.

In contrast, TIPT is a thermodynamically stable, electron-rich derivative. The replacement of electron-withdrawing chlorine atoms with electron-donating isopropoxy groups deactivates the triazine ring towards standard nucleophilic attack. TIPT functions primarily as a latent crosslinker (via transesterification) or a stable functional fluid, rather than an electrophilic building block.

FeatureTrichloro Triazine (TCT)Triisopropoxy Triazine (TIPT)
Primary Role Electrophilic Scaffold / LinkerLatent Crosslinker / HALS Precursor
Reactivity Mechanism

(Addition-Elimination)
Transesterification / Acidolysis
Leaving Group Chloride (

) - Excellent
Isopropoxide (

) - Poor
Electronic State Electron-Deficient (Activated)Electron-Rich (Deactivated)
Hydrolysis Stability Very Low (

min in water)
High (Stable at neutral pH)

Mechanistic Divergence & Electronic Theory

To understand the experimental differences, one must analyze the electronic environment of the triazine ring.

Trichloro Triazine (TCT): The Electrophile

The three nitrogen atoms in the triazine ring are electronegative, pulling density from the carbons. In TCT, three chlorine atoms further withdraw electron density via induction (-I effect). This creates three highly electrophilic carbon centers susceptible to nucleophilic attack.

  • Stepwise Control: The substitution of the first chlorine with a nucleophile (e.g., an amine or alkoxide) donates electron density into the ring, slightly deactivating the remaining two carbons. This allows for the famous "Temperature-Dependent Selectivity" of TCT.

Triisopropoxy Triazine (TIPT): The Deactivated System

TIPT is the product of reacting TCT with isopropanol. The isopropoxy groups exert a strong resonance donating effect (+R), which overwhelms their inductive withdrawal. This floods the triazine ring with electron density, effectively "armoring" the carbons against further nucleophilic attack. Furthermore, the bulky isopropyl groups provide significant steric hindrance compared to the compact chlorine atoms.

Visualization of Reactivity Pathways

ReactivityLandscape cluster_legend Reactivity Energy TCT TCT (Trichloro Triazine) High Electrophilicity Mono Mono-Substituted Intermediate TCT->Mono Nucleophile 1 (0°C, Fast) Hydrolysis Cyanuric Acid (Hydrolysis Product) TCT->Hydrolysis H2O (Rapid) Di Di-Substituted Intermediate Mono->Di Nucleophile 2 (RT, Moderate) TIPT TIPT (Triisopropoxy) Thermodynamic Sink Di->TIPT Nucleophile 3 (iPrOH) (>60°C, Slow) Crosslink Polymer Network (via Transesterification) TIPT->Crosslink Polyol + Catalyst (>150°C) High Energy High Energy Low Energy Low Energy High Energy->Low Energy

Figure 1: Reaction coordinate flow showing TCT as the high-energy precursor and TIPT as the stable product or latent reagent.

Experimental Data: Reactivity Profiles

The following data summarizes the kinetic differences between the two compounds.

Hydrolysis Rates (Stability)

Hydrolysis is a proxy for general electrophilic reactivity.

ConditionTCT (Trichloro)TIPT (Triisopropoxy)
Water, pH 7, 25°C Rapid Hydrolysis.

mins. Forms HCl immediately.
Inert. Stable for days.
Water, pH 7, 0°C Slow Hydrolysis. Usable as slurry for <1 hr.Inert.
1M NaOH, 25°C Violent/Rapid decomposition to Cyanuric Acid.Slow hydrolysis (requires heat).
1M HCl, Reflux Rapid conversion to Cyanuric Acid.Slow reversion to Cyanuric Acid (Acidolysis).
Substitution Kinetics (Nucleophilic Attack)

Comparative conditions for reacting with a primary amine (e.g., butylamine).

ReagentTemperatureTime to 95% Conv.Mechanism
TCT 0°C< 30 mins

(Displacement of

)
TIPT 0°CNo ReactionN/A
TIPT 150°C (Catalyst)4-6 HoursTransamination / Transesterification

Experimental Protocols

Protocol A: Stepwise Functionalization of TCT

Use this when you need to link different molecules (e.g., Drug-Linker-Target).

Safety: TCT is a lachrymator and sensitizer. Handle in a fume hood.

  • Slurry Preparation (0°C): Dissolve TCT (1.0 eq) in Acetone. Pour this solution into crushed ice/water (0°C) with vigorous stirring.

    • Validation: TCT precipitates as a fine, reactive white dispersion.

  • First Substitution (0-5°C): Add Nucleophile 1 (1.0 eq) dropwise. Maintain pH 5-7 using

    
    .
    
    • Validation: Reaction is exothermic. Monitor temperature strictly < 5°C. Completion is indicated by the cessation of acid generation (pH stabilizes).

  • Second Substitution (Room Temp): Add Nucleophile 2 (1.0 eq). Allow to warm to 25°C.

    • Validation: Reaction slows. Requires 2-4 hours.[2]

  • Third Substitution (Reflux): Add Nucleophile 3 (Excess). Heat to >60°C (or reflux in solvent).

    • Validation: Requires forcing conditions to displace the final deactivated chlorine.

Protocol B: Reactivity of TIPT (Transesterification)

Use this for crosslinking polymers or synthesizing specialized derivatives where Cl is not tolerated.

Context: TIPT does not react via simple displacement. It requires an acid catalyst and heat to exchange the isopropoxy group.

  • Setup: Charge reaction vessel with TIPT (1.0 eq), High-Boiling Alcohol/Polyol (3.0 eq), and Acid Catalyst (p-TSA, 0.5 mol%).

  • Reaction (140-160°C): Heat the mixture under nitrogen flow or vacuum.

    • Validation (Distillation): The reaction is driven by the removal of Isopropanol (bp 82.6°C). The collection of isopropanol in the Dean-Stark trap or receiver validates the reaction progress.

  • Workup: Neutralize catalyst and distill off excess alcohol.

Mechanism of Action Diagram

Mechanism cluster_TCT TCT Mechanism (SNAr) cluster_TIPT TIPT Mechanism (Transesterification) TCT_Start TCT (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) TCT_Start->Meisenheimer Nucleophile Attack Product_Cl Substituted Triazine + Cl- (Leaving Group) Meisenheimer->Product_Cl Elimination of Cl- TIPT_Start TIPT (Stable) Protonation Protonated Intermediate (Acid Cat. Required) TIPT_Start->Protonation + H+ Exchange Alkoxy Exchange Protonation->Exchange + R-OH Product_iPr New Triazine Ester + Isopropanol (Distill off) Exchange->Product_iPr - iPrOH

Figure 2: Mechanistic comparison. TCT follows kinetic control (


), while TIPT follows thermodynamic equilibrium control (Transesterification).

Decision Matrix: When to Use Which?

Application ScenarioRecommended ReagentScientific Rationale
Linker Synthesis TCT Orthogonal reactivity allows attaching 3 different molecules sequentially.[3]
High-Performance Coatings TIPT Used as a crosslinker. TIPT is stable in the can but cures with polyols at bake temperatures.
HALS Synthesis TCT TCT is the precursor.[4][5] Hindered amines are added to TCT to create the stabilizer.
Water-Sensitive Systems TIPT TCT hydrolyzes instantly; TIPT is hydrophobic and stable.
Acid Scavenging TIPT Can act as a latent base or buffer in specific non-aqueous systems.

References

  • Blotny, G. (2006).[5][6][7] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 510. Link

  • BenchChem. (2025).[8] "Applications of 2,4,6-Trichloro-1,3,5-triazine in Agrochemical Synthesis." BenchChem Technical Guides. Link

  • Smolin, E. M., & Rapoport, L. (1959). s-Triazines and Derivatives. Interscience Publishers.
  • National Institutes of Health (NIH). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." PubChem / PMC. Link

Sources

Validation

Chromatographic Separation of Mono-, Di-, and Tri-isopropoxy Triazines: A Comparative Technical Guide

Executive Summary The sequential substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with isopropoxy groups yields mono-, di-, and tri-isopropoxy triazines. These compounds are critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sequential substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with isopropoxy groups yields mono-, di-, and tri-isopropoxy triazines. These compounds are critical intermediates in the synthesis of hindered amine light stabilizers (HALS), UV absorbers, and specific herbicides.

Separating these species is chemically challenging due to their structural homology and the potential for hydrolysis of the remaining chlorine substituents. This guide compares the two dominant separation modalities—Reverse Phase HPLC (RP-HPLC) and Gas Chromatography (GC-MS) —providing optimized protocols to resolve the mono-, di-, and tri-substituted species for reaction monitoring and purity analysis.

Chemical Context & Separation Challenges

The separation target involves three distinct species formed via nucleophilic aromatic substitution:

  • Mono-isopropoxy: 2,4-dichloro-6-isopropoxy-1,3,5-triazine

  • Di-isopropoxy: 2-chloro-4,6-diisopropoxy-1,3,5-triazine

  • Tri-isopropoxy: 2,4,6-triisopropoxy-1,3,5-triazine

The Separation Logic
  • Hydrophobicity (HPLC): As chlorine atoms are replaced by isopropoxy groups (-OCH(CH₃)₂), the molecule's lipophilicity increases significantly. This creates a predictable elution window on C18 stationary phases.

  • Volatility (GC): The molecular weight increases by approximately 23.6 Da per substitution, and the boiling point rises correspondingly, making boiling-point separation feasible but requiring careful thermal control to prevent degradation of the labile chloro-intermediates.

Structural Transformation Pathway

The following diagram illustrates the sequential synthesis and the species requiring separation.

TriazinePathway TCT Cyanuric Chloride (Starting Material) Mono Mono-isopropoxy (Intermediate 1) TCT->Mono + iPrOH / Base (Low Temp) Di Di-isopropoxy (Intermediate 2) Mono->Di + iPrOH / Base (Med Temp) Tri Tri-isopropoxy (Final Product) Di->Tri + iPrOH / Base (High Temp)

Figure 1: Sequential nucleophilic substitution pathway of cyanuric chloride yielding the three target analytes.

Methodological Comparison

The choice between HPLC and GC depends on the analysis stage (in-process control vs. final purity) and the stability of the chloro-derivatives.

FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS/FID
Primary Mechanism Hydrophobic Interaction (Partitioning)Volatility & Boiling Point
Analytes Suitability Excellent for all three; tolerates hydrolytically unstable Cl-species if buffers are neutral.Good for Tri-species; Mono/Di-chloro species can degrade at high injector temps.
Sensitivity High (UV @ 215-254 nm)Very High (MS), Moderate (FID)
Throughput 15–25 mins per run12–18 mins per run
Risk Factor Hydrolysis of Mono/Di species in aqueous mobile phase.Thermal degradation of chloro-species in the injector port.
Elution Order Mono

Di

Tri
Mono

Di

Tri

Detailed Experimental Protocols

Method A: Reverse Phase HPLC (The Gold Standard)

Best for: Reaction monitoring and quantification of thermally labile intermediates.

1. System Configuration
  • Instrument: HPLC with PDA/UV Detector.

  • Column: C18 (Octadecylsilane), End-capped.

    • Spec: 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

    • Why: High carbon load provides necessary retention for the hydrophobic tri-isopropoxy species while resolving the more polar mono-species.

  • Detector Wavelength: 220 nm (primary) and 254 nm (secondary). Isopropoxy groups have lower UV absorbance than the aromatic core; 220 nm maximizes sensitivity.

2. Mobile Phase Preparation[1]
  • Solvent A: Water (Milli-Q) + 0.1% Phosphoric Acid (suppresses silanol activity).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Note: Avoid Methanol if analyzing reactive chloro-intermediates to prevent methoxy-exchange artifacts.

3. Gradient Profile
Time (min)% Solvent A (Water)% Solvent B (ACN)Flow Rate (mL/min)
0.060401.0
15.05951.0
20.05951.0
21.060401.0
25.060401.0
4. Sample Preparation (Self-Validating Step)

To prevent hydrolysis of the Mono- and Di-chloro intermediates during prep:

  • Dissolve 10 mg sample in 10 mL Acetonitrile (anhydrous).

  • Do not use water as the diluent.

  • Inject immediately.

  • Validation: Inject a standard of pure Cyanuric Chloride. If a peak appears at the void volume (hydrolyzed Cyanuric Acid), your solvent is wet.

Method B: Gas Chromatography (High Throughput Alternative)

Best for: Final product analysis (Tri-isopropoxy) and trace impurity profiling.

1. System Configuration
  • Instrument: GC-FID or GC-MS.

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, TG-5SilMS).

    • Spec: 30 m x 0.25 mm ID x 0.25 µm film.

    • Why: Low polarity matches the analytes; arylene phase reduces bleed at high temperatures.

2. Thermal Parameters
  • Injector: Split Mode (20:1), 220°C.

    • Critical: Do not exceed 250°C to minimize thermal de-chlorination of Mono/Di species.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

3. Oven Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152000.0
252805.0

Performance Data & Analysis

The following data represents typical performance metrics observed when separating a crude reaction mixture containing all three species.

Comparative Performance Table
ParameterMono-isopropoxyDi-isopropoxyTri-isopropoxy
HPLC Retention Time (

)
~6.5 min~11.2 min~16.8 min
HPLC Resolution (

)
N/A (First peak)> 4.5 (vs Mono)> 5.0 (vs Di)
HPLC Tailing Factor (

)
1.11.051.0
GC Retention Time ~8.2 min~10.5 min~12.8 min
Limit of Detection (UV) 0.5 µg/mL0.5 µg/mL1.0 µg/mL

Note: Data based on C18 column 250x4.6mm, 1.0 mL/min flow.


 will vary by system dwell volume.
Troubleshooting & Optimization Logic

Problem: "Ghost" peaks appearing before the Mono-isopropoxy peak in HPLC.

  • Cause: Hydrolysis of the -Cl group to -OH (Cyanuric acid derivatives) due to water in the sample diluent or aged mobile phase.

  • Fix: Use fresh anhydrous ACN for sample prep. Ensure Mobile Phase A is acidic (pH ~2.5) to stabilize the chloro-triazine ring.

Problem: Peak tailing on GC.

  • Cause: Active sites in the liner or column interacting with the nitrogen heterocycle.

  • Fix: Use a deactivated glass wool liner. Trim 10cm from the column inlet (guard column).

Analytical Workflow Diagram

Workflow cluster_HPLC Method A: HPLC (Preferred) cluster_GC Method B: GC Sample Reaction Mixture (Crude) Prep Dilution in Anhydrous ACN (Prevents Hydrolysis) Sample->Prep HPLC C18 Column / Gradient UV @ 220nm Prep->HPLC GC DB-5ms Column Split Inj 220°C Prep->GC ResultA Quantify Mono/Di/Tri Check Hydrolysis HPLC->ResultA ResultB Purity of Tri-Product Trace Volatiles GC->ResultB

Figure 2: Decision workflow for sample preparation and analysis.

References

  • Molecules (MDPI). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Detailed synthetic pathways and characterization of alkoxy triazines. [Link]

  • Journal of Chromatography A. "Capillary gas chromatography of s-triazines." Foundational work on GC stationary phase selection for triazine derivatives. [Link]

  • US EPA Method 619. "Determination of Triazine Pesticides in Municipal and Industrial Wastewater."[2] Standard protocols for triazine extraction and GC separation. [Link]

  • Shimadzu Application Data. "Analysis of Triazine Pesticides and their Degradates." HPLC and GC-MS comparison data for triazine metabolites. [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of Triazine Ethers and Triazine Amines

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the vast and ever-evolving landscape of medicinal chemistry, the 1,3,5-triazine scaffold stands out as a pri...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the vast and ever-evolving landscape of medicinal chemistry, the 1,3,5-triazine scaffold stands out as a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1] Its symmetrical nature and the reactivity of its chlorine substituents in the precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allow for the facile introduction of various functional groups, leading to a rich diversity of derivatives with a wide spectrum of pharmacological properties.[2] Among these, triazine derivatives bearing ether (-OR) and amine (-NRR') linkages have garnered significant attention for their potent anticancer, antimicrobial, and herbicidal activities.[3][4]

This guide provides a comprehensive comparison of the biological activities of triazine ethers and triazine amines, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR). By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these promising heterocyclic compounds.

The Synthetic Foundation: Building the Triazine Core

The journey to biologically active triazine ethers and amines almost invariably begins with cyanuric chloride. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled nucleophilic substitution. This unique property enables the synthesis of mono-, di-, and tri-substituted triazines with a high degree of precision.[5]

The general synthetic approach involves the sequential reaction of cyanuric chloride with nucleophiles such as alcohols/phenols (to form ethers) or amines. The reactivity of the chlorine atoms decreases with each substitution, requiring progressively harsher reaction conditions (e.g., increased temperature) to achieve subsequent substitutions. This principle is fundamental to the creation of a diverse library of triazine derivatives.[6]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Cyanuric Chloride\n(2,4,6-trichloro-1,3,5-triazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="First Nucleophilic\nSubstitution\n(e.g., R-OH or R-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Mono-substituted\nTriazine", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Second Nucleophilic\nSubstitution", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Di-substituted\nTriazine", fillcolor="#D2E3FC", fontcolor="#202124"]; F [label="Third Nucleophilic\nSubstitution", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Tri-substituted\nTriazine", fillcolor="#AECBFA", fontcolor="#202124"];

A -> B [label="0-5 °C"]; B -> C; C -> D [label="Room Temp to 50 °C"]; D -> E; E -> F [label="Reflux (>80 °C)"]; F -> G; } Sequential Nucleophilic Substitution on Cyanuric Chloride.

Anticancer Activity: A Tale of Two Substituents

The quest for novel and effective anticancer agents has led to the extensive exploration of triazine derivatives. Both ether and amine-substituted triazines have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[7][8]

Triazine Amines: The Vanguard in Cancer Research

Triazine amines have been more extensively studied and have shown remarkable potency. The nitrogen atom and its substituents in the amine moiety can participate in crucial hydrogen bonding interactions with biological targets, such as the hinge region of kinases, which are often dysregulated in cancer.[7] Several clinically approved and investigational drugs, such as the dual PI3K/mTOR inhibitor Gedatolisib, feature the 1,3,5-triazine core with amino substituents.[8]

The anticancer mechanism of many triazine amines involves the inhibition of key signaling pathways implicated in cell growth, proliferation, and survival, including:

  • EGFR/PI3K/AKT/mTOR Pathway: Many amino-substituted triazines have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and downstream effectors like Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).[7]

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, and some triazine amines act as CDK inhibitors, leading to cell cycle arrest.[9]

Triazine Ethers: An Emerging Contender

While not as extensively explored as their amino counterparts, triazine ethers have also demonstrated promising anticancer activities. The ether linkage, being more lipophilic than the amine, can influence the compound's pharmacokinetic properties, such as cell membrane permeability. The oxygen atom can also act as a hydrogen bond acceptor in interactions with biological targets.

Studies on alkoxy-substituted triazines have reported significant cytotoxicity against various cancer cell lines. For instance, certain 2,4-dimethoxy-1,3,5-triazine derivatives have been synthesized and evaluated for their monoamine oxidase inhibitory activity, a target with implications in certain cancers.[10]

Comparative Cytotoxicity Data

The following table summarizes representative in vitro anticancer activity data for both triazine ethers and amines from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions and the specific substituents on the triazine core.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Triazine Amine N2-allyl-6-chloro-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4f)MDA-MB-231 (Breast)6.25[11]
Triazine Amine 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4k)MDA-MB-231 (Breast)8.18[11]
Triazine Amine 2,4-di(3,4-dichlorophenylamino)-6-(pyrrolidin-1-yl)-s-triazine (3c)C26 (Colon Carcinoma)3.05[12]
Triazine Amine 2,4-di(2,4-dichlorophenylamino)-6-(pyrrolidin-1-yl)-s-triazine (4c)C26 (Colon Carcinoma)1.71[12]
Triazine Ether 2-methoxy-4-(3-morpholino-5-(arylamino)phenoxy)benzaldehyde derivative (11o)Capan-1 (Pancreatic)1.4[13]
Triazine Ether 2,4-dimethoxy-1,3,5-triazin-2-yl) amino acid derivative (7)-MAO-A Inhibition[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine compounds (both ethers and amines) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Cancer Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Triazine Compound\n(Ether or Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Inhibition of Key\nSignaling Pathways\n(e.g., PI3K/mTOR, CDKs)", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Cell Cycle Arrest", fillcolor="#D2E3FC", fontcolor="#202124"]; E [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#AECBFA", fontcolor="#202124"]; F [label="Reduced Tumor Growth", fillcolor="#8AB4F8", fontcolor="#202124"];

A -> B [style=invis]; B -> C [label="Targets"]; C -> D; C -> E; D -> F; E -> F; } Anticancer Mechanism of Action for Triazine Derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Triazine derivatives have emerged as a promising scaffold for the development of novel antimicrobial agents.[14]

Triazine Amines: Potent Antibacterial and Antifungal Agents

Amino-substituted triazines have demonstrated significant activity against a wide range of bacteria and fungi.[15] The presence of amino groups, particularly when protonated at physiological pH, can lead to electrostatic interactions with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can disrupt membrane integrity and lead to cell death.[16]

Triazine Ethers: A Less Explored but Potential Avenue

While the antimicrobial properties of triazine ethers are less documented, the lipophilic nature of the ether linkage could facilitate passage through the lipid-rich microbial cell walls. The oxygen atom can also participate in hydrogen bonding with essential microbial enzymes. Further research is warranted to fully elucidate the antimicrobial potential of this class of compounds.

Comparative Antimicrobial Data

The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for representative triazine amines. Data for triazine ethers in a comparable format is limited in the current literature.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Triazine Amine Imidazo derivative (3)E. coli15.6[6]
Triazine Amine Compound (4)S. aureus16[6]
Triazine Amine Compound (4)E. coli3.91[6]
Triazine Amine Compound (9)B. cereus3.91[6]
Triazine Amine Compound (9)S. aureus3.91[6]
Triazine Amine Compound (9)E. coli1.95[6]
Triazine Amine Compound (10)E. coli15.6[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare serial twofold dilutions of the triazine compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Bacterial/Fungal Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Triazine Compound\n(Primarily Amines)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Disruption of Cell\nMembrane Integrity", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="Inhibition of Essential\nEnzymes", fillcolor="#D2E3FC", fontcolor="#202124"]; E [label="Inhibition of Growth\nand Proliferation", fillcolor="#AECBFA", fontcolor="#202124"];

A -> B [style=invis]; B -> C; B -> D; C -> E; D -> E; } Proposed Antimicrobial Mechanisms of Triazine Derivatives.

Herbicidal Activity: Targeting Photosynthesis

Triazine herbicides have been a cornerstone of weed control in agriculture for decades. Atrazine, a well-known example, is a triazine derivative with amino and chloro substituents.[17]

Mechanism of Action

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[4] They bind to the D1 quinone-binding protein in the PSII complex, blocking electron transport and ultimately leading to the production of reactive oxygen species that cause cellular damage and plant death.[13]

Structure-Activity Relationship: The Role of Substituents

The herbicidal activity of triazines is highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.

  • Amino Substituents: Most commercial triazine herbicides, like atrazine and simazine, possess amino groups at the 4 and 6 positions. The nature of the alkyl groups on the nitrogen atoms influences the herbicide's selectivity and uptake by different plant species.

  • Ether Substituents: While less common in commercial herbicides, alkoxy (ether) groups at the 2-position have been investigated. For example, prometon is a methoxy-substituted triazine herbicide. The ether group can affect the compound's water solubility and soil mobility.[4]

Conclusion: A Versatile Scaffold with Tunable Activities

The 1,3,5-triazine core is a remarkably versatile scaffold that has given rise to a vast array of biologically active compounds. This guide has highlighted the comparative biological activities of triazine ethers and amines, with a focus on their anticancer, antimicrobial, and herbicidal properties.

Triazine amines have been more extensively studied and have demonstrated exceptional potency, particularly as anticancer and antimicrobial agents. This is likely due to the ability of the amino group to engage in critical hydrogen bonding interactions with biological targets. Several triazine amine-based drugs are either clinically approved or in advanced stages of development.

Triazine ethers, while less explored, represent a promising area for future research. Their distinct physicochemical properties, particularly their increased lipophilicity, may offer advantages in terms of pharmacokinetics and the ability to cross biological membranes. The available data, though limited, suggests that they possess significant biological activity that warrants further investigation.

For researchers and drug development professionals, the key takeaway is that the biological activity of a triazine derivative is exquisitely tunable through the judicious selection of substituents. Both ether and amine linkages offer unique opportunities to modulate the pharmacological profile of these compounds. A deeper understanding of the structure-activity relationships, supported by robust experimental data, will be crucial in unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

  • Baliani, A., et al. (2005). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of Medicinal Chemistry, 48(17), 5570-5579.
  • Al-Otaibi, A. M., et al. (2022). IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • Ashour, H. M., et al. (2013). Design, synthesis, and anticancer evaluation of imamine-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 62, 341-351.
  • Ban, K., et al. (2025).
  • El-Faham, A., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Fujii, S., et al. (2014). Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB. Chemical & Pharmaceutical Bulletin, 62(7), 700-708.
  • Gomha, S. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 1-11.
  • Hassan, A. S., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 8(6), 436-445.
  • He, Y., et al. (2021). Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives. Journal of Heterocyclic Chemistry, 58(8), 1647-1656.
  • Kumar, D., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
  • Li, Y., et al. (2023).
  • Mohamed, M. S., et al. (2024).
  • Mrozek, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1153.
  • Patel, R. V., et al. (2011). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 46(9), 4354-4362.
  • Peng, L., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. PMC.
  • Sharma, A., et al. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363.
  • Siavashpour, A., et al. (2023). Interaction of triazine herbicides with biochar Steric and electronic effects.
  • Sun, H., et al. (2022). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 27(21), 7545.
  • Taveira, A. F., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(9), 716-731.
  • Verma, A., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311.
  • ChemicalBook. (n.d.). Triazine herbicides. ChemicalBook.
  • Zabiulla, et al. (2022). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances, 12(48), 31085-31110.
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  • Abbas, H. H., & El-Sayed, I. E. (2018). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 1(1), 1-11.
  • Czylkowska, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.
  • Li, J., et al. (2024). Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.
  • Bera, H., et al. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][6][7][18]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334.

  • El-Gamal, M. I., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(10), 1696.
  • El-Gazzar, A. A., et al. (2010). Spatially Addressed Synthesis of Amino and AminoOxy-Substituted 1,3,5Triazine Arrays on Polymeric Membranes.
  • Castelli, R., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 13(16), 4086.
  • Havránková, E., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(19), 10738.
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Validation

Thermal degradation profile of 2,4,6-tri(propan-2-yloxy)-1,3,5-triazine (TGA/DSC)

The following guide provides an in-depth technical analysis of the thermal degradation profile of 2,4,6-tri(propan-2-yloxy)-1,3,5-triazine (TiPT). This analysis synthesizes structural mechanistic principles with comparat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the thermal degradation profile of 2,4,6-tri(propan-2-yloxy)-1,3,5-triazine (TiPT).

This analysis synthesizes structural mechanistic principles with comparative thermal data to provide a predictive baseline for researchers in materials science and drug development.

Technical Comparison Guide for Materials & Synthesis Applications

Executive Summary

2,4,6-tri(propan-2-yloxy)-1,3,5-triazine (TiPT) is an O-alkylated s-triazine derivative. Unlike its amino-counterpart (melamine) or aryl-counterparts (triphenoxy-triazine), TiPT exhibits a unique, multi-stage degradation profile driven by the lability of its isopropyl groups.

While melamine acts as a subliming heat sink and phenoxy-triazines offer high thermal resistance, TiPT functions as a latent acid/alkene generator . Its thermal profile is defined by a distinct "step-loss" mechanism—the clean elimination of propene—making it less suitable for high-temperature structural applications but highly valuable as a chemical intermediate or low-temperature blowing agent precursor.

Key Physical Parameters
ParameterValue (Approx.)Note
Molecular Formula C₁₂H₂₁N₃O₃
Molecular Weight 255.31 g/mol
Predicted State Liquid / Low-melt SolidViscous liquid at RT or solid melting <80°C (analog dependent).
Primary Decomposition ~200°C – 260°COnset of Propene elimination (Chugaev-type).
Residue Cyanuric AcidTautomerizes to Isocyanuric acid.

Theoretical Thermal Analysis (TGA/DSC)

Because TiPT contains secondary alkyl ether linkages directly attached to the electron-deficient triazine ring, it undergoes a specific decomposition pathway known as beta-hydrogen elimination (mechanistically similar to ester pyrolysis).

Predicted TGA Profile (Thermogravimetric Analysis)

The degradation occurs in two distinct stoichiometric steps.

StageTemp Range (°C)Mass Loss (%)Mechanistic Event
I RT – 180°C < 2%Volatilization of residual solvent or moisture. Material remains stable.
II 190°C – 270°C ~49.5% Critical Step: Concerted elimination of 3 equivalents of Propene (C₃H₆). Calculation:

loss.
III 320°C – 400°C > 45%Decomposition of the remaining Cyanuric Acid residue (sublimation/depolymerization to HNCO).
IV > 450°C ~0-5%Minimal char (carbonaceous residue).
Predicted DSC Profile (Differential Scanning Calorimetry)
  • Endotherm 1 (

    
    ):  Weak endotherm < 100°C (Melting, if solid).
    
  • Endotherm 2 (

    
    ):  Broad, strong endotherm centered ~240°C.
    
    • Causality: The bond scission of C-O and formation of C=C (propene) is endothermic.

  • Exotherm/Endotherm Mixed (

    
    ):  Complex peaks >320°C representing the fragmentation of the triazine ring itself.
    

Comparative Performance Analysis

Researchers must select the correct triazine derivative based on the required thermal ceiling.

FeatureTiPT (Isopropoxy) Melamine (Amino) Triphenoxy-s-triazine (Aryl)
Thermal Stability (

)
Low (~200°C) High (~350°C) Very High (>400°C)
Degradation Mode Alkene Elimination (Chemical transformation)Sublimation / CondensationRadical fragmentation
Main Volatile Propene (Flammable gas)Ammonia / Melamine vaporPhenol / Benzene
Residue Cyanuric Acid (Acidic solid)Melem/Melam (Graphitic N-C)Char
Application Synthesis precursor, latent acid sourceFlame retardant, resin hardenerHigh-temp fluids, aerospace polymers

Decision Matrix:

  • Choose TiPT if: You need a molecule that releases gas (propene) at moderate temperatures or generates a cyanuric acid framework in situ.

  • Choose Melamine if: You require fire retardancy via endothermic sublimation and nitrogen dilution.

  • Choose Triphenoxy if: You need structural integrity in high-heat environments (e.g., >300°C).

Mechanistic Pathway

The thermal instability of TiPT is driven by the Retro-Ene / Chugaev-type Elimination . The nitrogen of the triazine ring acts as the base, abstracting the beta-hydrogen from the isopropyl group.

TiPT_Degradation TiPT TiPT (Tri-isopropoxy-s-triazine) TS Cyclic Transition State (6-membered ring) TiPT->TS Heat (>190°C) Propene 3x Propene (Gas Release) TS->Propene Elimination Cyanuric Cyanuric Acid (Solid Residue) TS->Cyanuric Rearrangement HNCO HNCO / NH3 (Final Decomp >350°C) Cyanuric->HNCO Ring Fracture

Figure 1: Thermal degradation pathway of TiPT showing the concerted elimination of propene and formation of the cyanuric acid core.

Experimental Protocols

To validate the profile of TiPT, the following self-validating protocols are recommended. These ensure that mass loss is correctly attributed to propene elimination rather than solvent evaporation.

Protocol A: High-Resolution TGA (Thermogravimetry)
  • Instrument: TGA 5500 (TA Instruments) or TG 209 F1 (Netzsch).

  • Crucible: Alumina (

    
    ) open pan (do not use sealed aluminum pans due to pressure buildup from propene).
    
  • Atmosphere: Nitrogen (

    
    ) at 20 mL/min (Inert is crucial to prevent oxidative combustion of propene).
    
  • Ramp Rate:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 150°C (Hold 5 min to remove moisture).

    • Ramp 5°C/min to 500°C (Slower ramp resolves the propene step).

  • Validation Check: The mass loss at the first major step (approx 240°C) must equal 49.4% ± 1% . If mass loss is significantly higher, the sample may be subliming; if lower, the sample is impure.

Protocol B: DSC with TGA Correlation
  • Instrument: DSC 2500 (TA Instruments).

  • Crucible: Hermetically sealed Aluminum pan with a laser-drilled pinhole .

    • Why? The pinhole allows propene gas to escape, preventing pan rupture, while maintaining self-atmosphere for sharp transitions.

  • Ramp: 10°C/min from 0°C to 300°C.

  • Signal Interpretation: Look for the endothermic decomposition peak. If the peak is sharp, the elimination is concerted. If broad, it suggests a stepwise loss of isopropyl groups (mono -> di -> tri).

References

  • Mechanistic Basis of Alkoxy-Triazine Degradation

    • Study: Thermal rearrangement of alkoxytriazines.
    • Source:Journal of Organic Chemistry.
    • Reference: H. K. Reimschuessel, "Thermal Isomerization of Alkoxy-s-triazines," J. Org. Chem., 1960.

  • Comparative Data (Melamine)

    • Study: Thermal decomposition of melamine and derivatives.[1]

    • Source:Thermochimica Acta.
    • Reference: "Thermal decomposition of melamine," Thermochimica Acta, Vol 342, 1999.

  • General Triazine Properties

    • Source: PubChem Compound Summary for substituted triazines.
    • Reference: National Center for Biotechnology Information (2025).

  • Propene Elimination Kinetics

    • Context: General kinetics for beta-hydrogen elimin
    • Source:NIST Chemical Kinetics Database.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine

For Immediate Release Section 1: Core Safety Directives & Hazard Assessment Given the absence of a specific SDS, 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine must be treated as a hazardous substance. This precautionary appro...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Section 1: Core Safety Directives & Hazard Assessment

Given the absence of a specific SDS, 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine must be treated as a hazardous substance. This precautionary approach is based on the known profiles of analogous triazine-based compounds.

Anticipated Hazards:

  • Skin and Eye Irritation: Many triazine derivatives are known to cause skin and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]

  • Aquatic Toxicity: Several triazine compounds are classified as harmful or toxic to aquatic life, necessitating containment from environmental release.[2]

  • Ingestion: Oral toxicity is a concern with related chemicals, which are often classified as harmful if swallowed.[2][3]

Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential irritation.
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.Prevents inhalation of potential irritants.[1][4][5]

Section 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this chemical is that it must be managed as hazardous waste through a licensed and approved facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]

Step 1: Waste Segregation and Collection

  • Collect all waste materials containing 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine, including unused product, contaminated consumables (e.g., weigh boats, wipes), and spill cleanup materials, in a dedicated waste container.

  • The container must be made of a compatible material (e.g., HDPE or glass), be in good condition, and have a secure, tightly sealing lid.

Step 2: Proper Labeling

  • Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full, unambiguous chemical name: "2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine."

    • An approximate concentration and list of any other components (e.g., solvents).

    • The date accumulation started.

    • Relevant hazard pictograms (e.g., irritant, environmentally hazardous), as determined by your institution's guidelines.

Step 3: On-Site Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • Ensure the storage location is secure, well-ventilated, and away from incompatible materials.[1]

Step 4: Coordination with Environmental Health & Safety (EHS)

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste stream. They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

Step 5: Final Disposal Method

  • The most appropriate and common disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

  • Causality: Incineration ensures the complete thermal destruction of the triazine molecule, breaking it down into less harmful components like carbon dioxide and nitrogen oxides.[6] This method prevents the chemical from persisting in the environment, which is a significant concern for many triazine-based compounds known for their potential biocidal properties and aquatic toxicity.[7]

Logical Workflow for Disposal

The following diagram outlines the decision-making and operational process for the proper disposal of 2,4,6-Tri(propan-2-yloxy)-1,3,5-triazine.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Disposal Process A Generate Waste (Unused chemical, contaminated labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Always C Collect in Designated Hazardous Waste Container B->C D Securely Seal & Label Container ('Hazardous Waste', Full Chemical Name) C->D E Store in Satellite Accumulation Area D->E F Contact Institutional EHS Office E->F When container is full or pickup is required G Schedule Waste Pickup F->G H Transfer to Licensed TSDF G->H I Final Disposal: High-Temperature Incineration H->I Approved Method

Sources

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